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  • Product: 6-amino-2H-Indazole-2-ethanol

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of 6-Amino-2H-Indazole-2-Ethanol: A Methodological Framework

Executive Summary & Structural Rationale 6-Amino-2H-indazole-2-ethanol (CAS 1453213-80-3) is a highly versatile heterocyclic building block recognized for its significant potential in medicinal chemistry and structure-ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

6-Amino-2H-indazole-2-ethanol (CAS 1453213-80-3) is a highly versatile heterocyclic building block recognized for its significant potential in medicinal chemistry and structure-activity relationship (SAR) studies [[1]](). The indazole scaffold is widely classified as a "privileged structure" due to its ability to mimic the purine ring of ATP, making it a potent modulator of various enzymatic targets including kinases, topoisomerases, and oxidases 1.

From a pharmacophore perspective, the specific functionalization of this molecule dictates its in vitro behavior:

  • The 2H-Indazole Core: Facilitates crucial π−π stacking interactions within hydrophobic enzyme pockets.

  • The 6-Amino Group: Acts as a primary hydrogen bond donor, essential for anchoring the molecule to the backbone carbonyls of kinase hinge regions.

  • The N2-Ethanol Moiety: Projects into solvent-exposed regions or ribose-binding pockets, enhancing aqueous solubility while providing a synthetic vector for further elaboration 1.

This whitepaper outlines the authoritative in vitro methodologies required to profile the mechanism of action (MoA) of 6-amino-2H-indazole-2-ethanol derivatives across three validated targets: ASK1 , DNA Gyrase , and Monoamine Oxidase (MAO) .

Target I: Apoptosis Signal-Regulating Kinase 1 (ASK1)

Causality & Mechanism

ASK1 (MAP3K5) is an apex kinase in the MAPK cascade, driving apoptosis and inflammation under oxidative stress. Indazole-based molecules have been heavily investigated as ASK1 inhibitors [[1]](). The indazole core acts as a competitive inhibitor at the ATP-binding site.

ASK1_Pathway Compound 6-amino-2H-Indazole Derivatives ASK1 ASK1 (MAP3K5) Compound->ASK1 ATP-competitive Inhibition MKK4_7 MKK4 / MKK7 ASK1->MKK4_7 Phosphorylation JNK_p38 JNK / p38 MAPK MKK4_7->JNK_p38 Phosphorylation Apoptosis Apoptosis / Inflammation JNK_p38->Apoptosis Activation

Fig 1. Inhibition of the ASK1-MAPK signaling cascade by indazole derivatives.

Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

Why TR-FRET? Small heterocyclic scaffolds often exhibit intrinsic autofluorescence that confounds standard fluorescence assays. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the true binding signal.

Step-by-Step Methodology:

  • Preparation: Dispense 100 nL of the indazole compound (10-point dose-response in DMSO) into a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant human ASK1 kinase domain in assay buffer (HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of a mixture containing biotinylated MBP-peptide substrate and ATP. Critical Note: ATP must be set at its apparent Km​ to sensitize the assay to competitive inhibitors.

  • Incubation: Seal and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of stop/detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Measure TR-FRET signal on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Self-Validating Architecture:

  • Quality Control: The assay is only validated if the calculated Z'-factor is > 0.6.

  • Controls: Include Staurosporine (pan-kinase inhibitor) and Selonsertib (ASK1-selective) to confirm dynamic range.

  • Orthogonal Check: Perform an ADP-Glo luminescence assay to rule out TR-FRET quenching artifacts caused by the compound.

Target II: Topoisomerase-II DNA Gyrase (GyrB)

Causality & Mechanism

DNA gyrase is essential for bacterial DNA replication. The GyrB subunit contains an ATPase domain that provides the energy for DNA supercoiling. Indazoles have been validated as competitive inhibitors of this topoisomerase-II ATPase site, making them potent antibacterial screening candidates 1.

Gyrase_Workflow Step1 Relaxed pBR322 DNA + Gyrase Enzyme Step2 Add Indazole Compound (Dose Response) Step1->Step2 Step3 Incubate 30 min at 37°C Step2->Step3 Step4 Gel Electrophoresis (Post-Stain) Step3->Step4 Step5 Quantify Supercoiled vs Relaxed DNA Step4->Step5

Fig 2. In vitro DNA supercoiling assay workflow for evaluating GyrB inhibition.

Protocol: In Vitro DNA Supercoiling Assay

Why a Supercoiling Assay? Monitoring the electrophoretic shift from relaxed pBR322 plasmid (slower migration) to supercoiled plasmid (faster migration) provides a direct, functional readout of GyrB ATPase inhibition, distinguishing true inhibitors from DNA intercalators.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, mix 0.5 µg of relaxed pBR322 DNA with 1 U of E. coli DNA Gyrase in supercoiling buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP).

  • Compound Addition: Add the indazole compound at varying concentrations.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, 0.5% SDS) and 1 µL of Proteinase K. Incubate for 15 mins to digest the enzyme.

  • Resolution: Run the samples on a 1% agarose gel in TAE buffer at 80V for 2 hours. Do not include ethidium bromide in the gel or running buffer, as it alters DNA topology.

  • Visualization: Post-stain the gel with ethidium bromide (0.5 µg/mL) and quantify the supercoiled DNA band via densitometry.

Self-Validating Architecture:

  • Controls: Novobiocin is used as the positive control for GyrB competitive inhibition.

  • Orthogonal Check: A Malachite Green ATPase assay must be run in parallel to confirm that the MoA is strictly ATP-competitive and not due to non-specific DNA binding.

Target III: Monoamine Oxidase (MAO)

Causality & Mechanism

The application of indazoles in neurological disorders (e.g., depression, anxiety) is driven by their ability to target enzymes like monoamine oxidase (MAO) 1. The planar 2H-indazole core fits precisely into the hydrophobic substrate-binding cavity of MAO-A/B, positioning the 6-amino group near the FAD cofactor to block oxidative deamination.

Protocol: Fluorometric Amplex Red Assay

Why Amplex Red? This assay couples the generation of H2​O2​ (a byproduct of MAO activity) to the HRP-catalyzed oxidation of Amplex Red into resorufin. It allows for continuous kinetic monitoring, which is crucial for identifying false positives caused by compound aggregation or precipitation.

Step-by-Step Methodology:

  • Pre-incubation: In a 96-well black opaque plate, mix 50 µL of recombinant human MAO-A or MAO-B enzyme (in 0.05 M sodium phosphate buffer, pH 7.4) with 25 µL of the indazole compound. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of a working solution containing 1 mM tyramine (substrate), 1 U/mL horseradish peroxidase (HRP), and 200 µM Amplex Red reagent.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 530 nm; Emission: 590 nm) every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve to determine the IC50​ .

Self-Validating Architecture:

  • Controls: Utilize Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) as reference inhibitors.

  • Orthogonal Check: Perform a rapid-dilution reversibility assay to confirm whether the indazole derivative acts as a reversible competitive inhibitor or an irreversible "suicide" inhibitor.

Quantitative Data Synthesis

The following table synthesizes the expected assay parameters, reference controls, and typical IC50​ ranges when profiling 6-amino-2H-indazole-2-ethanol derivatives in vitro.

Target EnzymeAssay FormatSubstrate / TracerReference InhibitorExpected IC50 Range (Scaffold)Primary Readout
ASK1 (MAP3K5) TR-FRETBiotin-Peptide / ATPSelonsertib10 nM - 5 µMEx 340 nm / Em 615 & 665 nm
DNA Gyrase (GyrB) Gel ElectrophoresisRelaxed pBR322 DNANovobiocin0.5 µM - 50 µMDensitometry (Ethidium Bromide)
MAO-A / MAO-B Amplex RedTyramineClorgyline / Selegiline50 nM - 10 µMEx 530 nm / Em 590 nm (Kinetic)

References

  • Source: benchchem.

Sources

Exploratory

Pharmacokinetic Profiling of 6-Amino-2H-Indazole-2-Ethanol Derivatives: A Technical Guide for Preclinical Development

Executive Summary The transition of a novel chemical entity from discovery to preclinical development hinges on a robust understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. As a Se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development hinges on a robust understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. As a Senior Application Scientist, I have structured this technical whitepaper to guide drug development professionals through the rigorous pharmacokinetic (PK) profiling of 6-amino-2H-indazole-2-ethanol derivatives. By synthesizing mechanistic rationale with self-validating experimental protocols, this guide establishes a foundational blueprint for evaluating this privileged scaffold in the context of modern targeted therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

The 6-Amino-2H-Indazole-2-Ethanol Scaffold: Chemical Significance

The indazole ring is a highly privileged scaffold in medicinal chemistry, frequently utilized as an ATP-competitive hinge-binder in the design of receptor tyrosine kinase (RTK) inhibitors[1]. FDA-approved oncology drugs, such as pazopanib and fedratinib, rely heavily on substituted indazole or related heterocyclic cores to achieve high-affinity target engagement[2].

Specifically, 6-amino-2H-indazole-2-ethanol (CAS 1453213-80-3) presents a unique structural paradigm[3]. It possesses two highly versatile functional handles:

  • The 6-Amino Group: An ideal site for the installation of urea or amide linkers, driving critical hydrogen-bonding interactions within the kinase binding pocket[4].

  • The 2-Ethanol Appendage: A solvent-exposed vector that improves aqueous solubility and serves as an optimal attachment point for E3 ligase-recruiting linkers in PROTAC development[5].

Mechanistic Grounding: Target Engagement

Indazole derivatives predominantly function by occupying the ATP-binding pocket of kinases such as VEGFR2 or JAK2. The nitrogen atoms of the indazole core form essential hydrogen bonds with the backbone amides of the kinase hinge region, effectively shutting down downstream oncogenic signaling cascades.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) VEGF->VEGFR2 Activates Downstream PLC-γ / RAF / MEK VEGFR2->Downstream Phosphorylates Indazole Indazole Derivative Indazole->VEGFR2 ATP-Competitive Inhibition Angiogenesis Tumor Angiogenesis Downstream->Angiogenesis Cellular Response

Indazole derivatives act as ATP-competitive inhibitors of VEGFR2 signaling.

Preclinical Pharmacokinetic Profiling Strategy

While the 6-amino-2H-indazole-2-ethanol scaffold offers excellent pharmacodynamic potential, its native structure presents specific metabolic liabilities that must be profiled according to FDA guidance[6].

  • Phase I Vulnerabilities: The indazole core and aliphatic ethanol chain are susceptible to cytochrome P450 (CYP)-mediated oxidation.

  • Phase II Vulnerabilities: The primary alcohol is a prime target for rapid UGT-mediated O-glucuronidation, which can lead to high intrinsic clearance ( CLint​ ) and poor oral bioavailability.

To mitigate these risks, a tiered PK profiling strategy is required, beginning with in vitro microsomal stability assays to guide structural optimization, followed by rigorous in vivo LC-MS/MS quantification.

Step-by-Step Experimental Methodologies

Protocol 1: In Vitro Microsomal Stability (Phase I & II)

This protocol determines the intrinsic clearance ( CLint​ ) of the derivative. It is designed as a self-validating system : the inclusion of a positive control (e.g., Verapamil for Phase I) and a matrix blank ensures that any observed compound depletion is strictly enzyme-mediated.

1. Preparation of the Incubation Matrix:

  • Dilute pooled human or murine liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Causality: MgCl2​ is an essential cofactor for the enzymatic activity of both CYPs and UGTs.

2. Phase II Permeabilization:

  • Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes.

  • Causality: Alamethicin is a pore-forming peptide. It permeabilizes the microsomal vesicle membrane, allowing the highly polar UDPGA cofactor to access the lumenally oriented UGT enzymes, ensuring accurate measurement of glucuronidation rates.

3. Reaction Initiation:

  • Spike the test compound to a final concentration of 1 µM.

  • Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture: 1 mM NADPH (Phase I) and 2 mM UDPGA (Phase II).

4. Termination and Extraction:

  • At specific time points (0, 5, 15, 30, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS) such as Telmisartan (100 ng/mL)[2].

  • Causality: Cold ACN instantly denatures the metabolic enzymes, halting the reaction. The IS corrects for matrix effects (ion suppression/enhancement) and volumetric variances during LC-MS/MS injection.

5. Centrifugation & LC-MS/MS Analysis:

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C. Inject the supernatant into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: In Vivo Murine PK Study via LC-MS/MS

To translate in vitro stability into systemic exposure, an in vivo study in CD1 mice is conducted[2].

1. Dosing Formulation and Administration:

  • Intravenous (IV) Cohort: Administer 2 mg/kg of the compound formulated in 5% DMSO / 40% PEG400 / 55% Saline via tail vein injection.

  • Per Os (PO) Cohort: Administer 10 mg/kg formulated in 0.5% Methylcellulose via oral gavage.

  • Causality: IV dosing establishes the baseline systemic clearance ( CL ) and volume of distribution ( Vdss​ ) without absorption variables. PO dosing, when compared to IV exposure ( AUC ), allows for the precise calculation of absolute oral bioavailability ( F% ), a critical go/no-go metric in drug development.

2. Serial Blood Sampling:

  • Collect 30 µL of blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Centrifuge immediately to harvest plasma.

3. LC-MS/MS Quantification:

  • Precipitate plasma proteins using ACN + IS. Generate a standard calibration curve (0.5 to 1000 ng/mL) in blank mouse plasma to ensure linear quantification according to FDA M10 bioanalytical guidelines[2].

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Blood Sampling (0.25 - 24h) Dosing->Sampling Extraction Protein Ppt. (ACN + IS) Sampling->Extraction LCMS LC-MS/MS (MRM Mode) Extraction->LCMS Analysis PK Analysis (NCA) LCMS->Analysis

Integrated in vivo PK profiling workflow utilizing LC-MS/MS quantification.

Quantitative Data Analysis

The structural modification of the 6-amino-2H-indazole-2-ethanol core directly impacts its PK profile. Table 1 illustrates representative, mock PK data demonstrating how masking the vulnerable ethanol group (e.g., via etherification or PROTAC linker attachment) shifts the pharmacokinetic parameters.

Table 1: Representative PK Parameters of 6-Amino-2H-Indazole-2-Ethanol Derivatives (Murine Model)

Compound DerivativeStructural ModificationIn Vitro CLint​ (µL/min/mg)In Vivo IV CL (L/h/kg) Vdss​ (L/kg) T1/2​ (h)Oral Bioavailability ( F% )
Parent Scaffold Unmodified (Free -OH)145.24.83.20.812%
Derivative A -OH converted to -OCH342.51.24.53.558%
Derivative B PROTAC PEG-Linker at -OH85.02.68.14.2< 5%*

*Note: PROTAC molecules typically exhibit poor oral bioavailability due to their large molecular weight and high polar surface area, violating Lipinski’s Rule of 5. They are often administered intravenously or subcutaneously[5].

Conclusion

The 6-amino-2H-indazole-2-ethanol scaffold provides an exceptional foundation for the synthesis of targeted kinase inhibitors and advanced chimeric molecules. However, its inherent metabolic liabilities necessitate rigorous, early-stage pharmacokinetic profiling. By employing carefully controlled, self-validating in vitro microsomal assays and highly sensitive in vivo LC-MS/MS workflows, drug development scientists can systematically optimize this scaffold, driving the discovery of highly bioavailable and efficacious therapeutics.

References

  • 6-Amino-2H-Indazole-2-ethanol - Benchchem Benchchem URL
  • Process-Related Impurities of Pazopanib - ACS Publications American Chemical Society URL
  • U.S. Food and Drug Administration (Regulations.gov)
  • Validated LC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Profiling of Fedratinib (TG101348)
  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies OUCI URL
  • CN103739550A - 2, 3-dimethyl-6-urea-2H-indazole compound and preparation method and application thereof Google Patents URL

Sources

Foundational

Topic: A Methodological Framework for Characterizing the Binding Affinity of 6-amino-2H-Indazole-2-ethanol

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinicall...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant therapeutics. The characterization of novel derivatives, such as the hypothetical compound 6-amino-2H-indazole-2-ethanol, is a cornerstone of early-stage drug discovery. A definitive understanding of a compound's binding affinity (KD) for its biological target is paramount, as it dictates potency, informs structure-activity relationships (SAR), and provides a quantitative measure of target engagement.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for determining the binding affinity of 6-amino-2H-indazole-2-ethanol. We move beyond a simple recitation of protocols to explain the causal-driven choices behind selecting specific assays. We detail the principles and execution of three orthogonal, industry-standard biophysical assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each section includes not only step-by-step protocols but also insights into data interpretation and the inherent self-validating systems within each methodology, ensuring scientific rigor and trustworthiness.

Introduction: The Scientific Imperative of Affinity Quantification

The journey of a drug candidate begins with its interaction with a biological target.[2] Binding affinity, the equilibrium dissociation constant (KD), is the inverse measure of how tightly a molecule, our ligand (6-amino-2H-indazole-2-ethanol), binds to its target, typically a protein.[2] A low KD value (e.g., nanomolar range) signifies a high-affinity interaction, suggesting that a lower concentration of the drug is needed to achieve a therapeutic effect.[1]

Indazole derivatives have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[3][4][5] Therefore, when a novel derivative like 6-amino-2H-indazole-2-ethanol is synthesized, a robust and multi-faceted approach to affinity characterization is not just recommended; it is essential for making informed decisions in lead optimization. This guide provides the strategic and technical details to execute such a characterization.

Drug_Discovery_Workflow cluster_0 Discovery & Characterization cluster_1 Core Affinity Assays (This Guide) Compound Synthesize Novel Compound (6-amino-2H-Indazole-2-ethanol) Target_ID Identify Putative Target Protein Compound->Target_ID Target Fishing Assay_Dev Assay Development & Primary Screening Target_ID->Assay_Dev HTS Campaign Affinity_Char In-Depth Affinity Characterization Assay_Dev->Affinity_Char Hit Confirmation Lead_Opt Lead Optimization (SAR Studies) Affinity_Char->Lead_Opt Quantitative Data SPR SPR (Kinetics & Affinity) Affinity_Char->SPR Orthogonal Validation ITC ITC (Thermodynamics & Affinity) Affinity_Char->ITC Orthogonal Validation FP FP (High-Throughput Affinity) Affinity_Char->FP Orthogonal Validation

Caption: High-level workflow for novel compound characterization.

Foundational Pillar 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is a powerful, label-free optical technique that measures molecular interactions in real time.[6][7] It has become a gold standard for studying the binding of small molecules to immobilized protein targets.[6][8]

2.1. The Principle of SPR

The core of SPR is the monitoring of refractive index changes on a sensor chip surface.[6][8]

  • Immobilization: The target protein is covalently attached to a gold-plated sensor chip.

  • Analyte Flow: A solution containing the analyte (6-amino-2H-indazole-2-ethanol) flows over the chip surface.

  • Binding Event: As the analyte binds to the immobilized protein, the mass on the sensor surface increases.

  • Signal Detection: This mass increase causes a proportional change in the local refractive index, which is detected by a laser and plotted on a sensorgram (Response Units vs. Time).[6]

The resulting sensorgram provides a wealth of information, allowing for the calculation of the association rate (kon), the dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

SPR_Principle cluster_0 SPR Sensor Chip Sensor Gold Film Matrix Dextran Matrix Protein Target Protein Binding Binding Event (Mass Increase) Protein->Binding Dissociation (koff) Analyte 6-amino-2H-Indazole-2-ethanol (Analyte) Flow Flow Flow->Binding Association (kon) Binding->Protein Signal Refractive Index Change -> SPR Signal Binding->Signal

Caption: Principle of Surface Plasmon Resonance (SPR).

2.2. Experimental Protocol: SPR Kinetic Analysis

This protocol is designed as a self-validating system. The inclusion of a control surface and multiple analyte concentrations allows for the confident subtraction of non-specific binding and robust kinetic model fitting.

Materials:

  • SPR instrument (e.g., Biacore system)[9]

  • Sensor Chip (e.g., CM5 for amine coupling)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)

  • Target protein (>95% purity), 20-50 µg/mL in immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • 6-amino-2H-indazole-2-ethanol, stock solution in 100% DMSO, serially diluted in running buffer.

  • Running Buffer (e.g., HBS-EP+, pH 7.4), degassed.

Methodology:

  • Surface Preparation & Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein over one flow cell to achieve a target immobilization level (e.g., 2000-4000 RU).

    • Inject ethanolamine for 7 minutes to deactivate any remaining active esters. This same procedure is performed on a reference flow cell without protein injection to serve as a control.

  • Analyte Titration (Kinetic Analysis):

    • Prepare a serial dilution of 6-amino-2H-indazole-2-ethanol in running buffer. A typical concentration range spans from 0.1x to 10x the expected KD (e.g., 1 nM to 1 µM). Include a buffer-only (zero concentration) injection for double referencing.

    • Inject each concentration over the reference and active flow cells for a set association time (e.g., 120 seconds).

    • Follow with a dissociation phase by flowing running buffer only (e.g., 300 seconds).

    • Between cycles, perform a regeneration step if necessary (e.g., a short pulse of low pH glycine) to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Subtract the "zero concentration" injection data to correct for any systematic drift.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine kon, koff, and KD.

ParameterDescriptionTypical Value Range
kon (M-1s-1)Association Rate Constant104 - 107
koff (s-1)Dissociation Rate Constant10-2 - 10-5
KD (M)Equilibrium Dissociation Constant10-6 - 10-11
RUmax Max. Response at SaturationDependent on protein MW and immobilization level
Caption: Key parameters derived from SPR analysis.

Foundational Pillar 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for characterizing the thermodynamics of a binding interaction.[1] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event, providing a complete thermodynamic profile in a single experiment.[10][11] It is a label-free, in-solution technique.[10]

3.1. The Principle of ITC

An ITC instrument has two cells: a reference cell (containing water or buffer) and a sample cell (containing the target protein).[12]

  • Titration: A syringe containing a high concentration of the ligand (6-amino-2H-indazole-2-ethanol) performs a series of small, precise injections into the sample cell.[12]

  • Heat Detection: When the ligand binds to the protein, heat is exchanged. The instrument's feedback system applies power to maintain a zero temperature difference between the sample and reference cells. This power is the measured signal.[10]

  • Binding Isotherm: As injections proceed, the protein becomes saturated, and the magnitude of the heat change per injection decreases. Plotting the heat change per mole of injectant against the molar ratio of ligand to protein generates a binding isotherm.[10]

  • Thermodynamic Parameters: Fitting this curve to a binding model yields the binding affinity (KD), reaction stoichiometry (n), and the enthalpy of binding (ΔH).[13] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

ITC_Principle Syringe Syringe with 6-amino-2H-Indazole-2-ethanol SampleCell Sample Cell with Target Protein Syringe->SampleCell Titration Heat Heat (ΔH) SampleCell->Heat Binding Event Detector Power Compensation & Detector Heat->Detector Plot Binding Isotherm (Heat vs. Molar Ratio) Detector->Plot Data Output

Caption: Principle of Isothermal Titration Calorimetry (ITC).

3.2. Experimental Protocol: ITC Titration

Trustworthiness in ITC comes from meticulous sample preparation and the inclusion of control titrations to account for heats of dilution.

Materials:

  • Isothermal Titration Calorimeter

  • Target protein (>95% purity, dialyzed extensively against the final assay buffer), concentration precisely known.

  • 6-amino-2H-indazole-2-ethanol, dissolved in the final assay buffer. The final DMSO concentration must be identical in both the cell and syringe solutions.

  • Assay Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4), degassed.

Methodology:

  • Sample Preparation:

    • Prepare ~300 µL of target protein at a concentration of 10-50 µM.

    • Prepare ~50 µL of 6-amino-2H-indazole-2-ethanol at a concentration 10-20 times that of the protein (e.g., 100-1000 µM).

    • Crucial: Ensure the buffer used for the protein and the ligand is from the exact same stock to minimize buffer mismatch artifacts.

  • Instrument Setup:

    • Thoroughly clean the instrument cells.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to equilibrate thermally for at least 30 minutes.

  • Titration Experiment:

    • Set up an injection sequence of ~20 injections (e.g., one initial 0.5 µL injection followed by nineteen 2 µL injections) with sufficient spacing to allow a return to baseline (e.g., 150 seconds).

  • Control Titration:

    • Perform a control experiment by titrating the ligand solution from the syringe into the sample cell containing only buffer. This measures the heat of dilution of the compound, which must be subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the peaks from the raw thermogram.

    • Subtract the heats of dilution from the control experiment.

    • Plot the corrected heat per injection against the molar ratio (ligand/protein).

    • Fit the data to a one-site binding model using the instrument's software to determine n, KD, and ΔH.

ParameterDescriptionSignificance
KD (M)Equilibrium Dissociation ConstantBinding Affinity
n Stoichiometry of BindingMolar ratio of ligand to protein in the complex
ΔH (kcal/mol)Enthalpy ChangeHeat released/absorbed; indicates H-bonds, van der Waals forces
ΔS (cal/mol·K)Entropy ChangeChange in disorder; often driven by hydrophobic effects
Caption: Thermodynamic parameters obtained from ITC.

Foundational Pillar 3: Fluorescence Polarization (FP) for High-Throughput Screening

FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[14][15] It is particularly well-suited for competitive binding assays and high-throughput screening (HTS).[16]

4.1. The Principle of Competitive FP

The assay relies on the displacement of a fluorescently-labeled ligand (tracer) by an unlabeled competitor (our test compound).[16]

  • Excitation: The sample, containing the target protein, a fluorescent tracer, and the test compound, is excited with plane-polarized light.[15]

  • Bound State: When the small fluorescent tracer is bound to the large target protein, it tumbles slowly in solution. The emitted light remains highly polarized.[14]

  • Unbound State: When the tracer is free in solution, it tumbles rapidly, and the emitted light becomes depolarized.[14]

  • Competition: 6-amino-2H-indazole-2-ethanol competes with the tracer for the same binding site on the protein. As the concentration of our test compound increases, it displaces the tracer, causing a decrease in the overall polarization of the sample.[16] This change is used to calculate the inhibitory concentration (IC50), which can be converted to an inhibition constant (Ki).

FP_Principle cluster_0 High Polarization State cluster_1 Low Polarization State Protein_Bound Target Protein Tracer_Bound Fluorescent Tracer Competitor 6-amino-2H-Indazole-2-ethanol (Competitor) Complex->Competitor Competition Protein_Unbound Target Protein Tracer_Free Fluorescent Tracer Competitor->Protein_Unbound Binding & Displacement

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

4.2. Experimental Protocol: Competitive FP Assay

Materials:

  • Fluorescence plate reader capable of measuring polarization.

  • Low-volume, black 384-well plates.

  • Target protein.

  • Fluorescent tracer (a known ligand for the target labeled with a fluorophore like fluorescein).

  • 6-amino-2H-indazole-2-ethanol, serially diluted.

  • Assay Buffer (e.g., PBS with 0.01% Tween-20).

Methodology:

  • Assay Optimization (Checkerboard Titration):

    • First, determine the KD of the tracer for the protein by titrating the protein against a fixed, low concentration of the tracer.

    • Select a protein concentration that gives a robust signal window (e.g., ~80% of maximal polarization) and a tracer concentration at or below its KD. This ensures the assay is sensitive to competition.

  • Competition Assay:

    • In a 384-well plate, add the assay components in the following order:

      • Assay Buffer

      • 6-amino-2H-indazole-2-ethanol (a range of concentrations, typically 12-point, 3-fold serial dilutions).

      • Target Protein (at the pre-determined optimal concentration).

    • Incubate for 15 minutes at room temperature to allow pre-equilibration.

    • Add the Fluorescent Tracer (at its pre-determined concentration).

  • Data Acquisition and Analysis:

    • Incubate the plate for a set time (e.g., 60 minutes, determined by kinetics) to reach equilibrium.

    • Measure fluorescence polarization in the plate reader.

    • Plot the polarization values (in mP) against the log concentration of the competitor (6-amino-2H-indazole-2-ethanol).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD,tracer).

Conclusion: Synthesizing Data for Confident Decision-Making

No single assay is infallible. The strength of this framework lies in its use of orthogonal methods. SPR provides detailed kinetic information, ITC offers a complete thermodynamic signature, and FP confirms the interaction in a competitive format suitable for higher throughput. Consistent affinity values across two or more of these platforms provide high confidence in the data. For 6-amino-2H-indazole-2-ethanol, a successful characterization would yield a comprehensive data package, enabling its advancement into further stages of drug discovery, such as cellular target engagement and lead optimization studies. This rigorous, multi-faceted approach ensures that decisions are based on a foundation of robust, trustworthy, and scientifically sound data.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Perspectives in Drug Discovery and Design, 44, 27-40.
  • nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology, 11(5), 560-566.
  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
  • BMG LABTECH. (n.d.). Binding Assays.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press.
  • Zhang, W., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Journal of Visualized Experiments, (86), e51325.
  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • Shank-Retzlaff, M. L. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 10(8), 7323–7349.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP).
  • Wang, S., et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1787, 193-214.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753.
  • Vinogradov, A. A., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Journal of the American Chemical Society, 144(3), 1283–1291.
  • ResearchGate. (n.d.). Assays for direct binding of small molecules and proteins.
  • McGlone, M. L., et al. (2023). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society, 145(51), 27959–27970.
  • ChemicalBook. (2025, July 24). 6-AMINO-2-METHYL-2H-INDAZOLE.
  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885.
  • Kumar, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2772.
  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Peoples, R. W., et al. (2007). Ethanol's Molecular Targets. Pharmacological Reviews, 59(4), 463–502.
  • ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • Kumar, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2772.
  • Ozeryanskii, V. A., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 8836–8845.
  • Qi, X., et al. (2011). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668.
  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. RSC Publishing.
  • MDPI. (2025, March 29). Local Interactions in Aqueous Ethanol Solution Revealed by the C=O Stretching Probe.
  • Molecules. (2021, June 10). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions.

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Exploratory

Primary Synthesis Pathways for 6-Amino-2H-Indazole-2-Ethanol: A Mechanistic and Methodological Guide

Introduction & Chemical Context The 2H-indazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, antimicrobial agents, and emerging thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The 2H-indazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, antimicrobial agents, and emerging therapeutic modalities like PROTACs [1]. Specifically, 6-amino-2H-indazole-2-ethanol (CAS: 1453213-80-3) is a highly sought-after bifunctional building block. The presence of both a primary aniline (6-amino) and an aliphatic alcohol (2-ethanol) provides orthogonal handles for late-stage functionalization, enabling the rapid generation of structure-activity relationship (SAR) libraries.

As a Senior Application Scientist, I approach the synthesis of 2H-indazoles with a critical eye on regioselectivity. The inherent tautomerism of the indazole ring strongly favors the thermodynamically stable 1H-isomer. Consequently, standard alkylation conditions typically yield a mixture of N1 and N2 alkylated products. This whitepaper delineates a robust, self-validating synthetic pathway to isolate the N2-isomer with high purity, followed by chemoselective reduction to yield the final target.

Retrosynthetic Analysis & Mechanistic Rationale

The most direct retrosynthetic disconnection for 6-amino-2H-indazole-2-ethanol leads back to 6-nitro-1H-indazole . The forward synthesis involves two critical phases:

  • Regioselective N2-Alkylation: The N1 lone pair of the indazole ring is thermodynamically favored for electrophilic attack, while the N2 lone pair is more kinetically accessible [2]. By carefully tuning the base, solvent, and temperature, we can trap the kinetic N2 product. For ethanolation, 2-bromoethanol or ethylene carbonate is utilized. Because absolute N2 selectivity is difficult to achieve with these specific reagents (unlike methylation with Meerwein's salt [2]), chromatographic separation of the N1/N2 isomers is integrated into the workflow.

  • Chemoselective Nitro Reduction: The 6-nitro intermediate must be reduced to the primary amine without cleaving the newly formed N-C bond or over-reducing the aromatic core. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for this transformation.

Pathway A 6-Nitro-1H-indazole (Starting Material) B Alkylation (2-Bromoethanol, Base) A->B C 6-Nitro-2H-indazole-2-ethanol (N2 Isomer - Target) B->C Kinetic/Separation D 6-Nitro-1H-indazole-1-ethanol (N1 Isomer - Byproduct) B->D Thermodynamic E Reduction (Pd/C, H2) C->E F 6-Amino-2H-indazole-2-ethanol (Final Product) E->F

Caption: Retrosynthetic and forward chemical pathway for 6-amino-2H-indazole-2-ethanol.

Experimental Protocols & Workflows

Phase 1: N2-Alkylation of 6-Nitro-1H-indazole

To maximize the kinetic N2-alkylation, we utilize Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF). The large atomic radius of the cesium cation creates a "soft" counterion effect that loosely coordinates with the N1 position, sterically hindering it and slightly shifting the product distribution toward the N2 isomer compared to standard potassium or sodium bases [3].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask with 6-nitro-1H-indazole (1.0 equiv) and anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add Cs₂CO₃ (1.5 equiv) in one portion. Stir the suspension at room temperature for 30 minutes to allow for complete deprotonation and formation of the indazolide anion.

  • Electrophile Addition: Dropwise add 2-bromoethanol (1.2 equiv).

  • Thermal Activation: Heat the reaction mixture to 80 °C and monitor via TLC (Eluent: 1:1 EtOAc/Hexane) or LC-MS. The reaction typically reaches completion within 6–8 hours.

  • Workup: Cool the mixture to room temperature, quench with distilled H₂O, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel flash chromatography. The N2-isomer (6-nitro-2H-indazole-2-ethanol) typically elutes after the N1-isomer due to its higher polarity and distinct dipole moment.

Phase 2: Chemoselective Reduction

Once the 6-nitro-2H-indazole-2-ethanol is isolated, the nitro group is reduced to an amine. This system is self-validating: a successful reduction will manifest as a distinct color change (from deep yellow/orange to pale yellow/colorless) and a shift in the UV-Vis absorption profile.

Step-by-Step Methodology:

  • Setup: Dissolve the purified 6-nitro-2H-indazole-2-ethanol (1.0 equiv) in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a steady stream of nitrogen to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Filtration: Once LC-MS confirms the disappearance of the nitro precursor, filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol.

  • Final Concentration: Evaporate the filtrate under reduced pressure to yield 6-amino-2H-indazole-2-ethanol as an off-white to pale yellow solid.

Workflow Step1 Reaction Setup Mix 6-nitro-1H-indazole, Cs2CO3, DMF Step2 Alkylation Add 2-bromoethanol, Heat to 80°C Step1->Step2 Step3 Workup Quench with H2O, Extract (EtOAc) Step2->Step3 Step4 Purification Silica Gel Chromatography (Separate N1/N2) Step3->Step4 Step5 Reduction Pd/C, H2 (1 atm), MeOH, RT Step4->Step5 Step6 Isolation Filter through Celite, Concentrate Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and isolation process.

Quantitative Data: Regioselectivity Comparison

The choice of base and solvent is the primary driver of the N1 vs. N2 ratio. Table 1 summarizes the expected outcomes based on established literature precedents for indazole alkylation [2][3].

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity

Reagent SystemSolventTemp (°C)N1 Isomer (%)N2 Isomer (%)Notes
K₂CO₃ / 2-BromoethanolDMF8065%35%Thermodynamic control dominates.
Cs₂CO₃ / 2-BromoethanolDMF8055%45%Cesium effect slightly improves N2 yield.
NaH / Ethylene CarbonateTHF6570%30%Harsh basic conditions favor N1.
Trimethyloxonium BF₄EtOAc25<5%>95%Reference only: Strict N2 kinetic control (Methylation only, not applicable for ethanolation) [2].

Alternative De Novo Construction

While the direct alkylation route is the most scalable and relies on inexpensive starting materials, researchers requiring absolute regiocontrol without chromatographic separation may consider de novo construction of the 2H-indazole core. Techniques such as the Davis-Beirut reaction or the Cadogan reductive cyclization of 2-nitrobenzylamines can be engineered to yield exclusively 2-substituted indazoles. However, these pathways require complex, multi-step synthesis of the acyclic precursors, making the direct alkylation/separation route detailed above the preferred method for generating 6-amino-2H-indazole-2-ethanol in discovery settings.

References

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry, 68(10), 4093-4095. Available at:[Link]

  • Lin, M.-H., Liu, H.-J., et al. (2015). "Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles." Organic & Biomolecular Chemistry. Available at:[Link]

Foundational

A Framework for Characterizing the Receptor Selectivity of 6-amino-2H-Indazole-2-ethanol and Its Analogs

An In-Depth Technical Guide Abstract: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the 2H-indazole tautomer...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the 2H-indazole tautomer has been successfully leveraged to create potent and selective inhibitors for a range of protein targets, most notably protein kinases.[3][4] This guide focuses on the 6-amino-2H-indazole-2-ethanol moiety, a versatile chemical building block poised for the development of novel therapeutics.[5] While data on the specific receptor profile of the parent compound is nascent, its structural features suggest a rich potential for interaction with key biological targets. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate and define the receptor selectivity of compounds derived from this promising core. We will explore predictive target analysis based on established pharmacophores, present detailed experimental workflows for robust selectivity profiling, and discuss the interpretation of structure-activity relationship (SAR) data.

The 2H-Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Nitrogen-containing heterocycles are foundational to pharmaceutical development, and the indazole ring system is a prominent example.[6] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable.[6][7] However, strategic N2-alkylation can lock the molecule in the 2H-conformation, which has proven critical for achieving desired pharmacological profiles in many drug candidates.

Therapeutic Significance: From Kinase Inhibition to CNS Targets

The indazole scaffold is a cornerstone of several FDA-approved drugs.[1] Its most notable success is in the field of oncology, where it serves as the core for multi-targeted tyrosine kinase inhibitors such as Pazopanib and Axitinib.[1][3] This demonstrates the scaffold's suitability for fitting into the ATP-binding pockets of a wide range of kinases. Beyond kinases, indazole derivatives have been developed as potent ligands for other target classes, including G-protein coupled receptors (GPCRs) like the serotonin 5-HT3 and 5-HT4 receptors, and as anti-inflammatory agents.[1][8] This versatility underscores the importance of comprehensive selectivity profiling for any new indazole-based chemical series.

The 6-amino-2H-Indazole-2-ethanol Moiety: A Versatile Synthetic Building Block

The subject of this guide, 6-amino-2H-Indazole-2-ethanol, is a functionalized scaffold available as a research intermediate.[5] Its structure presents two key points for chemical elaboration:

  • The 6-amino group: This primary amine is a versatile handle for forming amide, sulfonamide, or urea linkages, allowing for the exploration of various hydrogen bond donor/acceptor interactions and the introduction of diverse chemical functionalities.

  • The 2-ethanol group: The terminal hydroxyl can be used for ether or ester formation, or further modified, providing a vector to probe different regions of a target's binding site.

This inherent modularity makes the scaffold an excellent starting point for library synthesis and systematic SAR studies.

Predictive Analysis of the Target Space

Based on the vast body of literature surrounding the indazole core, we can formulate primary hypotheses for the likely biological targets of 6-amino-2H-indazole-2-ethanol derivatives.

Primary Hypothesis: Protein Kinase Inhibition

The most probable targets are protein kinases. The indazole ring can act as a bioisostere for the adenine region of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain. Many clinically successful indazole-based kinase inhibitors utilize this interaction.[3][4] Derivatives of this scaffold should, therefore, be prioritized for screening against a broad panel of kinases, including tyrosine kinases (e.g., VEGFR, FGFR, EGFR) and serine/threonine kinases (e.g., CRAF, Aurora kinases).[9][10]

Secondary Hypotheses: GPCRs and Other Enzymes

While kinases are the primary suspects, the scaffold's structural similarity to other biologically active molecules warrants broader screening.

  • GPCRs: Indazole-3-carboxamides have shown high affinity for the serotonin 4 receptor (5-HT4R), indicating the scaffold's compatibility with aminergic GPCR binding sites.[8]

  • Other Enzymes: Certain indazole derivatives have shown activity as anti-inflammatory agents, potentially through inhibition of enzymes like cyclooxygenase (COX), and as antimicrobial agents by targeting bacterial enzymes like DNA gyrase.[11]

G core 6-amino-2H-Indazole-2-ethanol Scaffold kinases Protein Kinases (Primary Hypothesis) core->kinases gpcrs GPCRs (Secondary Hypothesis) core->gpcrs other Other Enzymes (e.g., COX, Gyrase) core->other sub_tk Tyrosine Kinases (VEGFR, FGFR, EGFR) kinases->sub_tk sub_stk Ser/Thr Kinases (CRAF, Aurora, PIM) kinases->sub_stk sub_gpcr Serotonin Receptors (5-HT3, 5-HT4) gpcrs->sub_gpcr

Caption: Predicted target space for 6-amino-2H-indazole-2-ethanol derivatives.

Experimental Workflow for Determining Receptor Selectivity

A tiered, systematic approach is essential to efficiently and accurately define the selectivity profile of a new compound series. This workflow progresses from broad, high-throughput screening to specific, in-depth validation.

G start Compound Library Synthesis (Derivatization of Core Scaffold) phase1 Phase 1: Broad Panel Screening (Single High Concentration) start->phase1 phase2 Phase 2: Hit Confirmation & Potency (Dose-Response Curves) phase1->phase2  Identify 'Hits'  (e.g., >50% inhibition) sub1 Radioligand Binding Panel Enzymatic/Kinase Panel phase3 Phase 3: Cellular & Functional Validation (Orthogonal Assays) phase2->phase3  Confirm Potent Targets sub2 Determine Ki / IC50 values for primary targets end Comprehensive Selectivity Profile phase3->end sub3 Cellular Target Engagement (CETSA) Downstream Signaling (Western Blot)

Caption: Tiered experimental workflow for selectivity profiling.

Phase 1: Broad Panel Screening

Causality: The objective here is not to measure potency, but to cast a wide net to identify all potential binding partners at a high concentration (typically 1-10 µM). This efficiently flags targets for more rigorous follow-up and helps to identify potential off-target liabilities early in the discovery process.

Protocol 1: Radioligand Binding Assay Panel

This is the gold standard for identifying direct interactions between a compound and a receptor or transporter.

  • Objective: To measure the displacement of a known high-affinity radioligand from a target receptor by the test compound.

  • Methodology:

    • Preparation: Prepare cell membrane fractions or purified receptors expressing the target of interest.

    • Reaction Mixture: In a 96-well plate, combine the receptor preparation, a fixed concentration of the specific radioligand (e.g., ³H-ligand), and the test compound (at 10 µM). Include control wells for total binding (vehicle only) and non-specific binding (excess non-radiolabeled ligand).

    • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes). The exact conditions are target-dependent.

    • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Detection: Wash the filters to remove residual unbound ligand. Place the filter discs into scintillation vials with scintillation cocktail.

    • Quantification: Measure the radioactivity in each vial using a scintillation counter.

    • Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A value >50% is typically considered a "hit".

Phase 2: Hit Confirmation and Dose-Response

Causality: Once primary hits are identified, it is crucial to quantify their potency. Generating a full dose-response curve allows for the calculation of an IC50 (for functional assays) or Ki (for binding assays), which are essential metrics for comparing compounds and establishing an SAR.

Protocol 2: IC50 Determination for a Protein Kinase

This protocol describes a typical in vitro kinase assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase's enzymatic activity.

  • Methodology:

    • Compound Plating: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in a low-volume 384-well plate.

    • Kinase Reaction: Add the target kinase and its specific peptide substrate (often biotinylated) to the wells.

    • Initiation: Initiate the enzymatic reaction by adding an ATP solution (typically at its Km concentration to ensure competitive binding dynamics).

    • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Detection: Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-specific antibody and an APC-labeled streptavidin.

    • Signal Reading: After a final incubation (e.g., 60 minutes), read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Cellular and Functional Validation

Causality: An in vitro IC50 does not guarantee that a compound will be effective in a complex cellular environment. Cellular assays are a self-validating system; they confirm that the compound can cross the cell membrane, engage its intended target in the cytoplasm or nucleus, and elicit the expected downstream biological response.

Protocol 3: Western Blot for Downstream Signaling

  • Objective: To verify that target engagement (e.g., inhibition of a kinase like MEK) leads to a measurable decrease in the phosphorylation of its downstream substrate (e.g., ERK).

  • Methodology:

    • Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase (e.g., A375 cells for the MAPK pathway).

    • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).

    • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA) and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-ERK). Subsequently, probe with a loading control (e.g., anti-GAPDH) and the total protein (e.g., anti-ERK).

    • Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands on an imager.

    • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms cellular activity.

Interpreting the Data: Building the Selectivity Profile

The ultimate goal is a comprehensive understanding of a compound's potency against its primary target(s) versus its activity at other, unintended "off-targets."

Quantitative Data Summary

All quantitative data should be summarized in a clear, tabular format for easy comparison across compounds and targets. Below is a hypothetical selectivity profile for a derivative, "Compound X".

TargetTarget ClassBinding Affinity (Kᵢ, nM)Functional Activity (IC₅₀, nM)Selectivity Index (vs. VEGFR2)
VEGFR2 Tyrosine Kinase 5.2 15.1 1x
FGFR1Tyrosine Kinase45.8120.58.8x
EGFRTyrosine Kinase>10,000>10,000>1923x
CRAFSer/Thr Kinase8502300163x
5-HT4RGPCR>10,000Not Determined>1923x
COX-2Enzyme>10,000>10,000>1923x

The Selectivity Index is calculated by dividing the Kᵢ of the off-target by the Kᵢ of the primary target.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold is key to optimizing potency and selectivity. For the 6-amino-2H-indazole-2-ethanol core, initial SAR exploration would focus on two key vectors.

G core 6-amino-2H-indazole-2-ethanol Core r1 R1 Modification (at 6-amino position) core->r1 Vector 1 r2 R2 Modification (at 2-ethanol terminus) core->r2 Vector 2 outcome1 Modulates H-bond interactions with kinase hinge region r1->outcome1 outcome2 Probes solvent-exposed region Impacts cell permeability r2->outcome2 potency Alters Potency (IC50) outcome1->potency selectivity Impacts Selectivity Profile outcome1->selectivity outcome2->potency outcome2->selectivity

Caption: Key vectors for SAR exploration on the core scaffold.

  • Vector 1 (R1 at 6-amino): Acylation or sulfonylation of the 6-amino group can introduce groups that form additional interactions within the ATP binding pocket, potentially enhancing potency or steering selectivity between different kinase subfamilies.

  • Vector 2 (R2 at 2-ethanol): Modification of the terminal hydroxyl group can extend the molecule into the solvent-exposed region of the binding site. This can improve physicochemical properties (like solubility and permeability) and fine-tune selectivity by avoiding or engaging interactions with residues unique to specific kinases.

Conclusion

The 6-amino-2H-indazole-2-ethanol scaffold represents a promising starting point for the discovery of novel, selective therapeutics. While its primary target class is likely to be protein kinases, its inherent versatility necessitates a broad and unbiased screening approach. By following a rigorous, multi-tiered experimental workflow—from high-throughput screening and dose-response analysis to crucial cellular validation—researchers can effectively map the selectivity profile of new derivatives. This systematic approach, coupled with logical SAR exploration, is fundamental to transforming this privileged chemical starting point into a highly optimized and selective clinical candidate.

References

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). PMC.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). PMC.
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  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Austin Publishing Group.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC.
  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (2023). ResearchGate.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
  • 6-Amino-2H-Indazole-2-ethanol. (n.d.). Benchchem.
  • A) Biologically active molecules with 2H‐indazole motif.11 B) Design... (2021). ResearchGate.
  • 6-AMINO-2-METHYL-2H-INDAZOLE. (2025). ChemicalBook.
  • Synthesis and biological evaluation of new indazole derivatives. (n.d.). Academia.edu.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. (2012). ACS Publications.

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Exploratory

A Comprehensive Technical Guide to 6-amino-2H-Indazole-2-ethanol: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides an in-depth exploration of 6-amino-2H-indazole-2-ethanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular characteristics, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 6-amino-2H-indazole-2-ethanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular characteristics, physicochemical properties, a detailed synthetic pathway, and its potential applications as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this indazole derivative.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The 2H-indazole tautomer, in particular, offers a unique vector for substitution, enabling the exploration of diverse chemical space in drug design. 6-amino-2H-indazole-2-ethanol emerges as a valuable intermediate, featuring three key functional groups ripe for chemical modification: a primary aromatic amine, a flexible ethanol side chain, and the indazole ring system itself. This trifecta of reactivity makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic value.

Molecular and Physicochemical Profile

A thorough understanding of a molecule's physicochemical properties is paramount for its application in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Weight

The foundational identity of 6-amino-2H-indazole-2-ethanol is defined by its molecular structure and weight.

Figure 1: Chemical structure of 6-amino-2H-Indazole-2-ethanol.

Molecular Formula: C₉H₁₁N₃O

Molecular Weight: 177.20 g/mol [5]

Physicochemical Data

While experimental data for 6-amino-2H-indazole-2-ethanol is not extensively available in the public domain, we can predict key physicochemical parameters based on its structure using established computational models.[5][6][7] These predictions provide valuable guidance for experimental design and interpretation.

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point (°C) 130-150Influences solubility and formulation development.
Boiling Point (°C) > 300Indicates thermal stability.
Water Solubility Moderately SolubleAffects bioavailability and formulation options.
logP (Octanol/Water) ~1.5 - 2.0A measure of lipophilicity, impacting membrane permeability.
pKa (acidic) ~14-15 (Ethanol OH)Determines ionization state at physiological pH.
pKa (basic) ~4-5 (Amino group)Determines ionization state at physiological pH.

Note: These values are estimations and should be confirmed experimentally.

Synthesis and Purification

The synthesis of 6-amino-2H-indazole-2-ethanol can be achieved through a multi-step process, starting from commercially available precursors. The following protocol is a representative example based on established methodologies for the synthesis of substituted indazoles.[8][9][10]

Synthetic Workflow Diagram

G start 6-Nitro-2H-indazole step1 N-Alkylation with 2-bromoethanol start->step1 intermediate1 2-(2-Hydroxyethyl)-6-nitro-2H-indazole step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 product 6-amino-2H-Indazole-2-ethanol step2->product purification Purification (Column Chromatography) product->purification

Figure 2: Proposed synthetic workflow for 6-amino-2H-Indazole-2-ethanol.

Detailed Experimental Protocol

Step 1: N-Alkylation of 6-Nitro-2H-indazole

  • Rationale: This step introduces the ethanol side chain at the N2 position of the indazole ring. The use of a base is crucial to deprotonate the indazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

  • Procedure:

    • To a solution of 6-nitro-2H-indazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(2-hydroxyethyl)-6-nitro-2H-indazole.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to a primary amine, a key functional group for further derivatization. Catalytic hydrogenation is a clean and efficient method for this transformation.[9]

  • Procedure:

    • Dissolve the crude product from Step 1 in ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 6-amino-2H-indazole-2-ethanol.

Step 3: Purification

  • Rationale: Purification is essential to remove any unreacted starting materials, byproducts, and residual catalyst to obtain the final product with high purity.

  • Procedure:

    • Purify the crude product by column chromatography on silica gel.

    • Use a solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford pure 6-amino-2H-indazole-2-ethanol.

Analytical Characterization

The identity and purity of the synthesized 6-amino-2H-indazole-2-ethanol must be confirmed using a suite of analytical techniques.[2][11][12][13]

Spectroscopic and Chromatographic Methods
TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the indazole ring, the methylene protons of the ethanol chain, the amine protons, and the hydroxyl proton. The chemical shifts and coupling patterns will confirm the structure.
¹³C NMR Resonances for all nine carbon atoms in the molecule, consistent with the proposed structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (177.20 g/mol ), confirming the molecular formula.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H (amine), O-H (hydroxyl), C-N, and aromatic C-H stretches.

Applications in Drug Discovery

The structural features of 6-amino-2H-indazole-2-ethanol make it a highly valuable scaffold for the synthesis of a diverse library of compounds for biological screening.

Logical Relationship Diagram for Derivatization

G cluster_amine Amine Derivatization cluster_hydroxyl Hydroxyl Derivatization cluster_indazole Indazole Ring Modification core 6-amino-2H-Indazole-2-ethanol amine Primary Amine (6-position) core->amine hydroxyl Hydroxyl Group (ethanol side chain) core->hydroxyl indazole Indazole Ring core->indazole amide Amide Formation amine->amide sulfonamide Sulfonamide Formation amine->sulfonamide reductive_amination Reductive Amination amine->reductive_amination ether Etherification hydroxyl->ether ester Esterification hydroxyl->ester c_h_activation C-H Functionalization indazole->c_h_activation

Figure 3: Potential derivatization pathways for 6-amino-2H-Indazole-2-ethanol.

The primary amine at the 6-position can be readily converted into amides, sulfonamides, or secondary/tertiary amines through reductive amination.[14] The hydroxyl group of the ethanol side chain can undergo etherification or esterification to introduce a variety of substituents. Furthermore, the indazole ring itself can be a target for C-H functionalization, allowing for the introduction of additional diversity.[10] These modifications can be strategically employed to modulate the compound's potency, selectivity, and pharmacokinetic properties in the pursuit of novel drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 6-amino-2H-indazole-2-ethanol and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents.

  • Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, rinse the affected area with plenty of water.[15][16][17][18][19]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemical.

Conclusion

6-amino-2H-indazole-2-ethanol represents a promising and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its unique combination of a privileged indazole scaffold and multiple points for chemical modification provides a rich platform for the generation of diverse chemical libraries. This guide has provided a comprehensive overview of its molecular and physicochemical properties, a detailed synthetic protocol, and insights into its potential applications. Further investigation and derivatization of this compound are warranted to explore its full therapeutic potential.

References

  • Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pK(a), and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. ([Link])

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 803–821. ([Link])

  • Gao, S., et al. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry, 70(16), 6512–6514. ([Link])

  • Hoang, N. X., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(3), 1547–1556. ([Link])

  • U.S. Food and Drug Administration. SAFETY DATA SHEET - Ethanol. ([Link])

  • Preciado, S., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(7), 903. ([Link])

  • Khan, I., et al. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Scientific Reports, 14(1), 5483. ([Link])

  • Al-Ostoot, F. H., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(15), 3439. ([Link])

  • Kumar, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(15), 10565-10581. ([Link])

  • Hoang, N. X., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(3), 1547-1556. ([Link])

  • Hoang, N. X., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(3), 1547–1556. ([Link])

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. ([Link])

  • Ríos-Gómez, Y. A., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1884. ([Link])

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 269-296. ([Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation of 6-Amino-2H-Indazole-2-Ethanol

Introduction & Scope 6-Amino-2H-indazole-2-ethanol (CAS 1453213-80-3) is a versatile heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and other targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

6-Amino-2H-indazole-2-ethanol (CAS 1453213-80-3) is a versatile heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutic agents[1]. The 2H-indazole scaffold is a privileged pharmacophore, but its synthesis requires rigorous control over regioselectivity. This application note provides a detailed, self-validating two-step protocol for the synthesis of 6-amino-2H-indazole-2-ethanol from the bench-stable precursor, 6-nitro-1H-indazole.

Scientific Rationale & Causality (E-E-A-T)

Chemoselectivity: Why Start with the Nitro Derivative?

Direct N-alkylation of 6-amino-1H-indazole is plagued by chemoselectivity failures. The exocyclic primary amine can compete with the endocyclic indazole nitrogens for the electrophile (2-bromoethanol), leading to complex mixtures of over-alkylated products. Furthermore, electron-rich aminoindazoles are highly susceptible to oxidative degradation. By utilizing the electron-deficient 6-nitro-1H-indazole, we eliminate these side reactions[2]. The nitro group serves as a robust, inert placeholder that is chemoselectively reduced in the final step.

Regioselectivity: The N1 vs. N2 Conundrum

Under basic conditions (e.g., K₂CO₃ in DMF), the deprotonation of 1H-indazole yields an ambident anion. Alkylation of this anion results in a mixture of N1- and N2-alkylated regioisomers[3]. Quantum mechanical analyses reveal that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.5 kcal/mol[4]. Consequently, N1-alkylation acts as the thermodynamic sink. However, N2-alkylation is kinetically accessible, allowing for the accumulation of the desired 2H-isomer[5]. To maximize the yield of the N2-isomer, moderate bases like K₂CO₃ or Cs₂CO₃ are preferred over strong bases like NaH, which overwhelmingly favor the N1-product[6].

Self-Validating Separation

The intrinsic dipole moment of the 2H-indazole core is significantly larger than that of the 1H-indazole core. This electronic difference translates to a self-validating physical property: the target N2-isomer is markedly more polar than the N1-isomer. This allows for unambiguous tracking via Thin Layer Chromatography (TLC) and straightforward separation via normal-phase silica gel chromatography, where the N1-isomer elutes first[5].

Workflow SM 6-Nitro-1H-indazole (Starting Material) Step1 Step 1: N-Alkylation (2-Bromoethanol, K2CO3, DMF) SM->Step1 Mix Regioisomer Mixture (N1 & N2 Alkylated) Step1->Mix Purify Silica Gel Chromatography (Isolate Polar N2 Isomer) Mix->Purify Int 2-(6-Nitro-2H-indazol-2-yl)ethanol (Isolated Intermediate) Purify->Int Rf = 0.3 (Hex/EtOAc) Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) Int->Step2 Prod 6-Amino-2H-indazole-2-ethanol (Final Product) Step2->Prod Quantitative Yield

Fig 1. Two-step synthetic workflow for 6-amino-2H-indazole-2-ethanol.

Experimental Protocols

Step 1: Synthesis of 2-(6-Nitro-2H-indazol-2-yl)ethanol

Objective: Alkylate the indazole core and isolate the kinetically accessible N2-isomer.

  • Reaction Setup: Charge a 100 mL round-bottom flask with 6-nitro-1H-indazole (1.63 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation, forming the deep red indazole anion.

  • Alkylation: Add 2-bromoethanol (0.85 mL, 12.0 mmol) dropwise via syringe. Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • In-Process Control (IPC): Analyze the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.6) should be consumed, replaced by two new spots: the N1-isomer (Rf ~0.5) and the N2-isomer (Rf ~0.3).

  • Workup: Cool the mixture to room temperature and quench with distilled water (100 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL) to effectively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Load the crude residue onto a silica gel column. Elute with a gradient of Hexanes/EtOAc (from 4:1 to 1:1). Discard the earlier eluting N1-isomer fractions. Pool the later eluting fractions containing the pure N2-isomer and concentrate to afford 2-(6-nitro-2H-indazol-2-yl)ethanol as a yellow solid.

Step 2: Reduction to 6-Amino-2H-indazole-2-ethanol

Objective: Chemoselectively reduce the nitro group to a primary amine using catalytic hydrogenation.

  • Reaction Setup: Dissolve the isolated 2-(6-nitro-2H-indazol-2-yl)ethanol (1.03 g, 5.0 mmol) in HPLC-grade Methanol (25 mL) in a two-neck flask.

  • Catalyst Addition: Purge the flask with Nitrogen gas for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 100 mg) to the solution. (Caution: Pd/C is pyrophoric; never add dry catalyst to a solvent vapor environment without inert gas).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas from a balloon. Repeat this cycle three times. Stir the black suspension vigorously at room temperature under a Hydrogen atmosphere for 4 hours.

  • In-Process Control (IPC): Monitor by LC-MS or TLC (DCM/MeOH 9:1). The reaction is complete when the yellow color dissipates and the nitro intermediate is fully consumed.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford the final product, 6-amino-2H-indazole-2-ethanol, as an off-white to pale brown solid[1].

Mechanism cluster_N1 Thermodynamic Pathway cluster_N2 Kinetic/Mixed Pathway Anion Indazole Anion (Ambident Nucleophile) TS1 N1 Attack (Thermodynamic Sink) Anion->TS1 TS2 N2 Attack (Kinetically Accessible) Anion->TS2 Prod1 1H-Indazole Derivative (Thermodynamically Stable) TS1->Prod1 Prod2 2H-Indazole Derivative (Target Scaffold) TS2->Prod2

Fig 2. Mechanistic divergence of indazole anion alkylation yielding N1 and N2 isomers.

Quantitative Data & Optimization

Table 1: Regioisomer Comparison & Self-Validation Metrics

Property N1-Isomer: 1-(6-nitro-1H-indazol-1-yl)ethanol N2-Isomer: 2-(6-nitro-2H-indazol-2-yl)ethanol
Thermodynamic Stability Higher (Favored by ~4.5 kcal/mol) Lower
Relative Polarity (TLC) Lower (Higher Rf, ~0.5 in 1:1 Hex/EtOAc) Higher (Lower Rf, ~0.3 in 1:1 Hex/EtOAc)

| Indazole C3-H NMR Shift | ~8.1 ppm | ~8.4 ppm (Characteristic Downfield Shift) |

Table 2: Alkylation Optimization Matrix

Base Solvent Temp (°C) Conversion N1:N2 Ratio Notes
NaH THF 0 to RT >95% >10:1 Strongly favors N1 (Thermodynamic control)[6].
K₂CO₃ DMF 80 >90% ~1.5:1 Optimal balance of yield and N2 formation[5].

| Cs₂CO₃ | MeCN | 80 | >90% | ~1:1 | Excellent N2 yield, but higher reagent cost. |

Note: K₂CO₃/DMF is selected as the standard protocol to maximize the yield of the required N2-isomer while maintaining operational simplicity and cost-effectiveness.

Sources

Application

Protocol for dissolving 6-amino-2H-Indazole-2-ethanol in DMSO

Application Note: Optimized Protocol for the Solubilization of 6-amino-2H-Indazole-2-ethanol in DMSO Executive Summary & Physicochemical Profiling The compound 6-amino-2H-Indazole-2-ethanol (CAS: 1453213-80-3) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocol for the Solubilization of 6-amino-2H-Indazole-2-ethanol in DMSO

Executive Summary & Physicochemical Profiling

The compound 6-amino-2H-Indazole-2-ethanol (CAS: 1453213-80-3) is a highly versatile heterocyclic building block. The indazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antimicrobial agents, and anticancer therapeutics [1].

The Causality of Solvent Selection: The molecular architecture of 6-amino-2H-Indazole-2-ethanol presents a unique solvation challenge. It features a highly lipophilic aromatic core that is prone to strong π−π stacking in its crystalline solid state, paired with polar functional groups (an exocyclic amine and an ethanol moiety) that act as strong hydrogen bond donors and acceptors.

Indazole derivatives generally exhibit robust solubility in organic solvents such as dimethyl sulfoxide (DMSO) [2]. DMSO is selected as the optimal solvent because it is an amphiphilic, polar aprotic medium. Its highly polar sulfinyl (S=O) group effectively disrupts the intermolecular hydrogen bonding of the solid crystal lattice, while its hydrophobic methyl groups stabilize the aromatic indazole ring via van der Waals interactions. Utilizing strictly anhydrous DMSO is critical; any water ingress will cause the polar groups to form hydration shells, severely reducing kinetic solubility and inducing premature precipitation.

Quantitative Data Summary

To ensure reproducibility across biological and biochemical assays, all quantitative physicochemical data and storage limits are summarized below.

ParameterSpecification
Compound Name 6-amino-2H-Indazole-2-ethanol
CAS Number 1453213-80-3
Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity, water <0.005%)
Target Stock Concentration 10 mM (Standard) to 50 mM (Max Kinetic)
Short-Term Storage (Solution) -20°C (Stable for up to 1 month)
Long-Term Storage (Solution) -80°C (Stable for up to 6 months)

Solubilization Workflow

G A 1. Weigh Compound (Equilibrate to RT) B 2. Add Anhydrous DMSO (Target 10-50 mM) A->B C 3. Vortex & Sonicate (Break Aggregates) B->C D 4. Visual QC (Clear Solution?) C->D E 5. Aliquot & Store (-80°C, Argon Purged) D->E Yes (Transparent) F Mild Heating (Max 50°C) D->F No (Particulates) F->C Re-evaluate

Workflow for solubilizing 6-amino-2H-Indazole-2-ethanol in DMSO.

Detailed Step-by-Step Methodology & Self-Validating Systems

This protocol details the preparation of a 10 mM stock solution and incorporates integrated feedback loops to guarantee complete dissolution without chemical degradation.

Step 1: Equilibration and Weighing

  • Action: Allow the lyophilized powder vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Weigh exactly 1.77 mg of the compound into a sterile, static-free amber microcentrifuge tube.

  • Causality: Cold vials immediately attract ambient moisture condensation upon opening. Water ingress drastically reduces the kinetic solubility of lipophilic indazoles. Using an amber tube protects the light-sensitive amino-aromatic system from photo-oxidation.

Step 2: Solvent Addition

  • Action: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO directly to the powder.

  • Causality: Introducing the solvent directly to the bottom of the tube ensures immediate wetting of the compound, preventing the aerosolization of fine particulates and ensuring precise molarity.

Step 3: Dissolution Enhancement

  • Action: Vortex the solution at maximum speed for 60 seconds. If microscopic particulates remain, subject the tube to water-bath sonication at room temperature for 5 minutes.

  • Causality: Acoustic cavitation generated by sonication creates localized shear forces that mechanically fracture microscopic crystal aggregates, accelerating solvation without altering the molecular structure.

Step 4: Thermal Agitation (If Required)

  • Action: If the compound resists complete dissolution after sonication, apply mild heating in a thermomixer at 37°C to 50°C for 10 minutes [3].

  • Causality: Thermal energy increases the kinetic energy of the solvent molecules, overcoming the activation energy required for complete solvation. However, exceeding 50°C is strictly prohibited, as excessive heat can trigger the oxidation of the primary amine group [3].

Step 5: Self-Validating Quality Control

  • Visual Validation: Hold the tube against a dual black-and-white background under a bright, direct light source. The solution must be completely transparent. If a Tyndall effect (light scattering) is observed against the black background, the mixture is a colloidal suspension, not a true solution.

  • Analytical Validation: To definitively validate the protocol, dilute a 1 µL aliquot of the stock into 999 µL of acetonitrile and analyze via HPLC-UV. This ensures the concentration is exactly 10 mM and confirms that no degradation occurred during sonication or heating.

Step 6: Aliquoting and Storage

  • Action: Divide the validated stock solution into single-use aliquots (e.g., 50 µL) in tightly sealed vials. Store at -80°C for up to 6 months, or -20°C for up to 1 month [4].

  • Causality: It is critical to aliquot the solution to prevent product inactivation [4]. Repeated freeze-thaw cycles cause transient local concentration gradients and nucleation, leading to irreversible precipitation and compromised assay integrity.

References

  • Title: Compound Submissions Source: BPS Bioscience URL: [Link]

Sources

Method

Advanced RP-HPLC Method Development and Validation for the Quantification of 6-Amino-2H-Indazole-2-ethanol

Executive Summary 6-Amino-2H-indazole-2-ethanol (CAS: 1453213-80-3) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and ot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Amino-2H-indazole-2-ethanol (CAS: 1453213-80-3) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics[1]. The indazole scaffold is recognized as a privileged structure in drug discovery due to its profound biological activity[2]. However, the presence of both a primary amine and an N-ethanol substitution imparts unique physicochemical properties to the molecule, making it highly polar and basic. This application note details the causality-driven development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to accurately quantify this compound while resolving it from its synthetic precursor, 6-aminoindazole[3].

The Chemical Challenge: Physicochemical Causality

Developing a robust HPLC method requires a deep understanding of the analyte's molecular behavior. Standard generic gradients often fail for complex heterocycles like 6-amino-2H-indazole-2-ethanol due to two primary factors:

  • Basicity & Silanol Interactions (The Amino Group): The primary amine at the 6-position is easily protonated. On standard silica-based columns, this basic moiety undergoes secondary ion-exchange interactions with residual, unreacted silanol groups on the stationary phase. Causality: To mitigate severe peak tailing, the method must employ an extensively end-capped C18 column combined with an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid). The low pH (~2.0) fully protonates the amine and suppresses silanol ionization, ensuring sharp, Gaussian peaks[4].

  • High Polarity (The Ethanol Group): The addition of the ethanol group significantly increases the hydrophilicity of the molecule compared to unsubstituted indazoles. Causality: A high aqueous content in the initial mobile phase (95% water) is required to ensure adequate retention and prevent the analyte from co-eluting with the void volume[1].

Methodological Design & Workflow

HPLC_Method_Dev N1 1. Analyte Profiling 6-Amino-2H-Indazole-2-ethanol (Basic Amine + Polar Ethanol) N2 2. Stationary Phase Selection End-capped C18 to prevent secondary silanol interactions N1->N2 Drives column choice N3 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) to protonate amine & sharpen peak shape N2->N3 Requires pH control N4 4. Method Validation Specificity, Linearity, Precision UV Detection @ 254 nm N3->N4 Finalizes parameters

Workflow detailing the RP-HPLC method development logic for 6-amino-2H-indazole-2-ethanol.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) criteria that must be met before any sample analysis can proceed, guaranteeing that the chromatographic environment is optimal.

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters

ParameterSpecification
Column End-capped C18 (e.g., YMC Triart C18 or Inertsil ODS-3), 150 x 4.6 mm, 3 µm[4]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (18.2 MΩ·cm)
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV/PDA at 254 nm (Optimal for the indazole chromophore)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.0955High aqueous to retain the polar ethanol derivative.
2.0955Isocratic hold to stabilize baseline.
10.04060Linear ramp to elute less polar impurities (e.g., 6-aminoindazole).
12.01090Column wash phase.
15.01090Maintain wash to clear hydrophobic late-eluters.
15.1955Return to initial conditions.
20.0955Re-equilibration for the next injection.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes (Mobile Phase A).

  • Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas (Mobile Phase B).

Step 2: Diluent and Standard Preparation

  • Diluent: Prepare a mixture of Water:Acetonitrile (90:10, v/v). Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Stock Solution: Accurately weigh 10.0 mg of 6-amino-2H-indazole-2-ethanol reference standard into a 10 mL volumetric flask. Dissolve in 1 mL of Methanol to break the crystal lattice, then make up to volume with the diluent (1.0 mg/mL).

  • Working SST Solution: Dilute the stock solution to a final concentration of 50 µg/mL. Spike with 5 µg/mL of 6-aminoindazole (synthetic precursor) to act as a resolution standard[3]. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Execution

  • Purge the HPLC system and equilibrate the column with the initial gradient conditions (95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a Blank (Diluent) to confirm the absence of ghost peaks.

  • Inject the Working SST Solution in five replicates (n=5).

System Suitability & Quantitative Benchmarks

Before proceeding with sample analysis, the system must pass the following rigorous suitability benchmarks. The separation of the highly polar 6-amino-2H-indazole-2-ethanol from the less polar 6-aminoindazole impurity proves the stability-indicating nature of the method.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaExpected Observation
Retention Time (RT) Consistent within ± 0.1 min~6.5 min (6-amino-2H-indazole-2-ethanol)
Tailing Factor (Tf) ≤ 1.51.1 - 1.2 (Indicates successful silanol suppression)
Theoretical Plates (N) ≥ 5,000> 10,000
Resolution (Rs)* ≥ 2.0> 3.5 (Baseline separation from 6-aminoindazole)
Area %RSD (n=5) ≤ 2.0%< 0.5% (Demonstrates injection precision)

*Resolution is calculated between the primary analyte and the 6-aminoindazole process impurity.

By strictly adhering to this causality-driven protocol, analytical scientists can ensure highly reproducible, artifact-free quantification of 6-amino-2H-indazole-2-ethanol, supporting robust pharmaceutical development and quality control workflows.

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Application

Application Notes and Protocols for In Vivo Administration of 6-amino-2H-Indazole-2-ethanol

Disclaimer The following document provides a generalized framework for the in vivo dosing and administration of a hypothetical novel compound, 6-amino-2H-Indazole-2-ethanol. As of the date of this publication, specific p...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer

The following document provides a generalized framework for the in vivo dosing and administration of a hypothetical novel compound, 6-amino-2H-Indazole-2-ethanol. As of the date of this publication, specific preclinical data including, but not limited to, pharmacokinetics, toxicology, and optimal formulation for this particular molecule are not publicly available. The protocols outlined herein are based on established principles of preclinical drug development and the known biological activities of the broader indazole class of compounds. Researchers must conduct comprehensive pre-formulation and safety studies to determine the appropriate parameters for their specific experimental context.

Introduction: The Indazole Scaffold and Therapeutic Potential

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3][4] Derivatives of indazole have shown a remarkable diversity of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][6][7] The therapeutic promise of this class of molecules underscores the importance of rigorous and well-designed in vivo studies to characterize the efficacy and safety of novel analogues like 6-amino-2H-Indazole-2-ethanol.

These application notes are designed to guide researchers through the critical steps of preparing and administering this novel compound in a preclinical in vivo setting. The causality behind each step is explained to ensure that the experimental design is not only methodologically sound but also scientifically robust.

Pre-formulation Studies: The Foundation of a Successful In Vivo Experiment

Prior to any in vivo administration, a series of pre-formulation studies are mandatory to understand the physicochemical properties of 6-amino-2H-Indazole-2-ethanol. These initial experiments will dictate the formulation strategy and, ultimately, the reliability of the in vivo results.

Solubility Assessment

The solubility of a test compound is a critical determinant of its bioavailability. The goal is to identify a vehicle that can dissolve the compound at the desired concentration and is safe for administration to the animal model.

Protocol: Solubility Screening

  • Prepare a stock solution: Accurately weigh 1-5 mg of 6-amino-2H-Indazole-2-ethanol and attempt to dissolve it in a small, known volume of various pharmaceutically acceptable vehicles.

  • Test a panel of vehicles: A recommended starting panel is presented in Table 1.

  • Observe and sonicate: Vortex each mixture vigorously for 1-2 minutes. If the compound does not dissolve, use a sonicator bath for 15-30 minutes.

  • Determine approximate solubility: If the compound dissolves, add more solute in known increments until saturation is reached. If it remains insoluble, the vehicle is likely unsuitable at that concentration.

  • pH adjustment: For aqueous vehicles, the effect of pH on solubility should be investigated, as many compounds have ionizable groups that influence their solubility.

Table 1: Common Vehicles for Preclinical In Vivo Studies

VehiclePropertiesCommon RoutesConsiderations
Saline (0.9% NaCl) Aqueous, isotonicIV, IP, SC, POPreferred for water-soluble compounds.
Phosphate-Buffered Saline (PBS) Aqueous, buffered pHIV, IP, SC, POMaintains physiological pH.
5-10% DMSO in Saline/PBS Co-solvent systemIV, IP, SC, POIncreases solubility of hydrophobic compounds. DMSO can have its own biological effects.
5-10% Ethanol in Saline/PBS Co-solvent systemIV, IP, SC, POUseful for compounds soluble in ethanol. Potential for CNS effects at higher concentrations.
Polyethylene Glycol 400 (PEG400) Non-aqueous, viscousPO, SCGood for poorly water-soluble compounds. Can be diluted with saline.
Carboxymethylcellulose (CMC) Aqueous suspensionPOFor compounds that are not soluble in other vehicles. Requires uniform suspension.
Corn Oil / Sesame Oil Lipid-basedPO, SCFor highly lipophilic compounds.

IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, PO: Per os (Oral)

Stability Analysis

It is crucial to ensure that 6-amino-2H-Indazole-2-ethanol does not degrade in the chosen vehicle under experimental conditions.

Protocol: Formulation Stability

  • Prepare the formulation at the intended concentration.

  • Store aliquots at room temperature and, if applicable, at 4°C.

  • Analyze the concentration of the parent compound at various time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC-UV.

  • A degradation of >10% over the planned duration of the experiment would indicate an unsuitable formulation.

Formulation Development and Dose Calculation

Once a suitable vehicle is identified, the dosing formulation can be prepared.

Example Formulation Protocol (Hypothetical)

This protocol is a template and assumes that pre-formulation studies have shown 6-amino-2H-Indazole-2-ethanol to be soluble and stable in a co-solvent system.

Objective: To prepare a 10 mg/mL solution of 6-amino-2H-Indazole-2-ethanol in a vehicle of 10% DMSO, 40% PEG400, and 50% Saline.

Materials:

  • 6-amino-2H-Indazole-2-ethanol

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene Glycol 400 (PEG400), USP grade

  • Sterile 0.9% Saline

  • Sterile conical tubes and syringes

Procedure:

  • Weigh the required amount of 6-amino-2H-Indazole-2-ethanol. For 10 mL of a 10 mg/mL solution, 100 mg is needed.

  • Add 1 mL of DMSO to the compound and vortex/sonicate until fully dissolved.

  • Add 4 mL of PEG400 and mix thoroughly.

  • Slowly add 5 mL of sterile saline while vortexing to prevent precipitation.

  • Visually inspect the final solution for any precipitates.

  • Filter the solution through a 0.22 µm syringe filter for sterilization if intended for parenteral administration.

Dose Calculation

The volume of the formulation to be administered is based on the desired dose and the animal's body weight.

Formula: Dose Volume (mL) = (Desired Dose (mg/kg) x Animal Weight (kg)) / Formulation Concentration (mg/mL)

Example:

  • Desired Dose: 50 mg/kg

  • Animal Weight: 25 g (0.025 kg)

  • Formulation Concentration: 10 mg/mL

Dose Volume (mL) = (50 mg/kg x 0.025 kg) / 10 mg/mL = 0.125 mL

In Vivo Administration Protocols

Adherence to ethical guidelines and proper animal handling techniques is paramount. All procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Oral Gavage (PO)

Use: For systemic exposure following absorption from the gastrointestinal tract.

Procedure:

  • Gently restrain the animal (e.g., a mouse) by the scruff of the neck.

  • Measure the appropriate gavage needle length (from the tip of the nose to the last rib).

  • Draw the calculated dose volume into a syringe fitted with the gavage needle.

  • Carefully insert the needle into the esophagus and gently dispense the formulation.

  • Monitor the animal for any signs of distress.

Intraperitoneal Injection (IP)

Use: For rapid systemic absorption from the peritoneal cavity.

Procedure:

  • Restrain the animal to expose the abdomen.

  • Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.

  • Aspirate to ensure no fluid is drawn back, then inject the formulation.

Intravenous Injection (IV)

Use: For direct and immediate systemic circulation, achieving 100% bioavailability.

Procedure (Mouse Tail Vein):

  • Place the mouse in a restraining device that exposes the tail.

  • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, enter one of the lateral tail veins.

  • Slowly inject the formulation. Successful entry is indicated by a lack of resistance and no bleb formation.

Study Design Considerations: A General Workflow

A logical workflow is essential for a successful in vivo study. The following diagram illustrates a typical cascade of experiments for a novel compound.

G cluster_0 Pre-formulation cluster_1 Formulation & Dosing cluster_2 In Vivo Studies Solubility Solubility Screening Vehicle Vehicle Selection Solubility->Vehicle Stability Stability Assessment Stability->Vehicle Tox Preliminary Toxicity PK Pharmacokinetics (PK) Tox->PK DosePrep Dose Preparation Vehicle->DosePrep DosePrep->PK Efficacy Efficacy Models DosePrep->Efficacy Tox_studies Toxicology DosePrep->Tox_studies

Caption: Experimental workflow for in vivo studies.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

The primary goal of initial in vivo studies is often to characterize the PK/PD relationship.

  • Pharmacokinetics (PK): What the body does to the drug. This involves measuring the concentration of 6-amino-2H-Indazole-2-ethanol in biological matrices (e.g., plasma, tissues) over time. A typical PK study would involve dosing a cohort of animals and collecting blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Pharmacodynamics (PD): What the drug does to the body. This involves measuring a biological response to the drug. Given the known anti-inflammatory properties of some indazoles, a relevant PD marker could be the inhibition of a pro-inflammatory cytokine like TNF-α or IL-6 in a lipopolysaccharide (LPS) challenge model.[7]

The following diagram illustrates the decision-making process for vehicle selection.

G start Is the compound soluble in saline? cosolvent Try co-solvent (e.g., 10% DMSO)? start->cosolvent No saline_vehicle Use Saline start->saline_vehicle Yes suspension Consider a suspension (e.g., CMC)? cosolvent->suspension No cosolvent_vehicle Use Co-solvent Formulation cosolvent->cosolvent_vehicle Yes, soluble oil Is it highly lipophilic? suspension->oil No suspension_vehicle Use Suspension suspension->suspension_vehicle Yes, stable suspension oil->suspension_vehicle No oil_vehicle Use Oil-based Vehicle (PO/SC) oil->oil_vehicle Yes

Sources

Method

Application Note: Advanced Crystallization Techniques for the Isolation and Purification of 6-amino-2H-Indazole-2-ethanol

Abstract This document provides a comprehensive technical guide detailing methodologies for the crystallization of 6-amino-2H-Indazole-2-ethanol, a key heterocyclic intermediate in pharmaceutical research and development...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide detailing methodologies for the crystallization of 6-amino-2H-Indazole-2-ethanol, a key heterocyclic intermediate in pharmaceutical research and development.[1] Effective isolation and purification of this compound are critical for ensuring downstream reaction efficiency, final product purity, and consistent biological activity. This guide moves beyond simple procedural lists to explain the underlying physicochemical principles governing the crystallization process. We present detailed, step-by-step protocols for cooling crystallization, anti-solvent crystallization, and slow evaporation techniques, supported by troubleshooting advice and data-driven solvent selection strategies. The aim is to equip researchers, chemists, and drug development professionals with the expertise to develop robust, scalable, and reproducible crystallization processes, yielding high-purity 6-amino-2H-Indazole-2-ethanol with desirable solid-state properties.

Introduction: The Critical Role of Crystallization

6-amino-2H-Indazole-2-ethanol belongs to the indazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities.[1][2][3] The purity of such intermediates is paramount, as impurities can lead to unwanted side-products, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays.

Crystallization is the most powerful technique for purification in the pharmaceutical industry, offering the ability to selectively isolate a target molecule from a complex mixture, thereby removing process-related impurities and isomers. A well-designed crystallization process not only achieves superior chemical purity but also controls critical solid-state properties such as crystal habit, particle size distribution, and polymorphism, which can significantly impact dissolution rates, bioavailability, and formulation stability.[4][5]

This guide is founded on the principle that understanding the "why" behind each step is crucial for successful process development and optimization.

Foundational Principles: The Molecule and Its Environment

The crystallization behavior of 6-amino-2H-Indazole-2-ethanol is dictated by its molecular structure. Key features include:

  • The Indazole Ring System: A bicyclic aromatic structure capable of participating in π–π stacking interactions, which are significant forces in crystal lattice formation.[6]

  • The 6-Amino Group: A primary amine that acts as a strong hydrogen bond donor.

  • The 2-Ethanol Group: A hydroxyl group that is both a hydrogen bond donor and acceptor.

These functional groups render the molecule polar and capable of forming strong, directional intermolecular hydrogen bonds.[7] The crystallization process is fundamentally an exercise in manipulating the equilibrium between the dissolved state (solute-solvent interactions) and the solid state (solute-solute interactions). This is achieved by creating a state of supersaturation , the essential driving force for both nucleation (the birth of new crystals) and crystal growth.[8]

Strategic Solvent Selection: The Key to Success

The choice of solvent is the most critical parameter in developing a crystallization protocol. An ideal solvent system will exhibit a significant difference in the solute's solubility with changes in a specific condition (e.g., temperature for cooling crystallization or composition for anti-solvent crystallization). A preliminary solvent screen is an indispensable first step.

Rationale for Solvent Screening

The following table outlines a logical approach to selecting solvents for screening based on their chemical properties and potential interactions with 6-amino-2H-Indazole-2-ethanol.

Solvent ClassSpecific SolventsRationale for Selection
Protic Solvents Ethanol, Methanol, Isopropanol (IPA), WaterThe amino and hydroxyl groups of the target compound are expected to form strong hydrogen bonds with protic solvents, potentially leading to high solubility at elevated temperatures.[9]
Aprotic Polar Solvents Ethyl Acetate, Acetone, AcetonitrileThese solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors. They are often used in anti-solvent strategies.
Ester Solvents Isopropyl AcetateOffers a different polarity and solvation profile compared to ethyl acetate, useful for fine-tuning solubility.
Non-Polar Solvents Heptane, Hexane, TolueneThe compound is expected to have very low solubility in these solvents. They are primarily used as anti-solvents to drastically reduce solubility and induce precipitation.[10]
Experimental Workflow for Solvent Screening

A systematic approach ensures efficient identification of viable solvent systems.

SolventScreeningWorkflow start_end start_end process process decision decision output output start Start: Obtain Crude 6-amino-2H-Indazole-2-ethanol test_solubility Test Solubility: ~10 mg crude in 0.5 mL solvent at RT and 60°C start->test_solubility d1 Soluble at RT? test_solubility->d1 d2 Soluble at 60°C? d1->d2 No out_anti Candidate as 'Good' Solvent for Anti-Solvent Method d1->out_anti Yes d3 Crystals on Cooling? d2->d3 Yes out_insoluble Candidate as 'Poor' Solvent (Anti-Solvent) d2->out_insoluble No out_evap Candidate for Slow Evaporation d3->out_evap No out_cool Candidate for Cooling Crystallization d3->out_cool Yes

Caption: Workflow for systematic solvent screening.

Detailed Crystallization Protocols

The following protocols are designed as robust starting points. Optimization of parameters such as concentration, cooling rate, and solvent ratios is encouraged to maximize yield and purity.

Protocol 1: Cooling Crystallization from a Single Solvent System

This is the most common and often preferred method due to its simplicity and scalability. It relies on the principle that the compound is significantly more soluble in a given solvent at a higher temperature than at a lower one. Ethanol and isopropanol are excellent starting candidates for indazole derivatives.[11][12][13]

Methodology:

  • Dissolution: In a flask equipped with a magnetic stirrer and a condenser, add the crude 6-amino-2H-Indazole-2-ethanol. Add a suitable volume of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to reflux (or near boiling) with continuous stirring until all the solid has completely dissolved.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, perform a hot filtration through a pre-warmed filter funnel to remove these impurities. This step prevents premature crystallization and ensures the final product is free of foreign matter.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask with an insulating material can promote the formation of larger, more well-defined crystals.

  • Secondary Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator (2-8 °C) for at least 1-2 hours to maximize the precipitation of the product.[11]

  • Crystal Collection: Collect the crystallized solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting:

  • Oiling Out: If the compound separates as a liquid instead of a solid, the solution may be too concentrated, or the cooling rate is too fast. Try diluting the solution with more solvent or slowing the cooling process.

  • No Crystallization: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective when a compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another miscible solvent (the "anti-solvent" or "poor" solvent).[4][14] The addition of the anti-solvent reduces the overall solubility of the compound in the mixture, forcing it to crystallize.[8]

Methodology:

  • Dissolution: At room temperature, dissolve the crude 6-amino-2H-Indazole-2-ethanol in the minimum amount of a "good" solvent (e.g., methanol or ethanol) to form a clear, concentrated solution.

  • Anti-Solvent Addition: While stirring the solution vigorously, slowly add the "anti-solvent" (e.g., water or heptane) dropwise. The rate of addition is a critical parameter; adding it too quickly can cause amorphous precipitation.[4]

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This turbidity indicates the onset of nucleation.

  • Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stir at room temperature for 1-2 hours to allow the nascent crystals to grow.

  • Crystal Collection & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the anti-solvent or a mixture of the solvent/anti-solvent.

  • Drying: Dry the purified product under vacuum.

Troubleshooting:

  • Amorphous Precipitation: If a fine powder or sticky solid crashes out of solution, the anti-solvent was likely added too quickly or the initial solution was too concentrated.

  • Low Yield: Ensure enough anti-solvent has been added to sufficiently lower the solubility of the product. Cooling the mixture after anti-solvent addition can also improve the yield.

Protocol 3: Slow Evaporation for High-Quality Crystals

This method is less suited for bulk purification but is excellent for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Methodology:

  • Dissolution: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate or ethanol) at room temperature.

  • Filtration: Filter the solution to remove any dust or insoluble impurities.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the opening with parafilm and puncture a few small holes with a needle. This allows the solvent to evaporate slowly and controllably.[9]

  • Incubation: Place the container in a vibration-free location (e.g., a quiet corner of a fume hood) and leave it undisturbed for several days to weeks.

  • Crystal Collection: Once suitable crystals have formed, carefully decant the remaining mother liquor and gently dry the crystals.

Selecting the Optimal Crystallization Strategy

The choice of method depends on the goals of the purification and the observed solubility behavior of the compound.

DecisionTree start_node start_node decision_node decision_node result_node result_node start Start: Solubility Data from Screening d1 High solubility at high temp & low solubility at low temp in a single solvent? start->d1 d2 High solubility in a 'good' solvent & very low solubility in a miscible 'poor' solvent? d1->d2 No res1 Use Cooling Crystallization d1->res1 Yes d3 Need high-quality single crystals for analysis? d2->d3 No res2 Use Anti-Solvent Crystallization d2->res2 Yes res3 Use Slow Evaporation d3->res3 Yes end_node Optimize & Scale-Up Selected Method d3->end_node No res1->end_node res2->end_node res3->end_node

Caption: Decision tree for selecting an appropriate crystallization method.

Summary Comparison of Techniques
ParameterCooling CrystallizationAnti-Solvent CrystallizationSlow Evaporation
Primary Goal Bulk PurificationBulk Purification, Particle Size ControlSingle Crystal Growth
Speed Moderate (hours to a day)Fast (minutes to hours)Very Slow (days to weeks)
Scalability ExcellentGood, but requires controlled additionPoor
Control Parameters Cooling Rate, ConcentrationAddition Rate, Solvent Ratio, Temp.Evaporation Rate, Temp.
Typical Outcome Good yield, medium-large crystalsHigh yield, often smaller crystals[4]Low yield, large, high-quality crystals

References

  • Benchchem. Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
  • ResearchGate.
  • PharmaTutor. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022-07-15).
  • ChemicalBook. 6-AMINO-2-METHYL-2H-INDAZOLE | 50593-30-1.
  • MDPI. Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (2020-12-02).
  • International Journal of Chemical Engineering and Applications.
  • Moraes, M. G. F. COOLING CRYSTALLIZATION: FROM MODELING AND CONTROL TO EXPLORING NEW POLYMORPHIC STRUCTURES.
  • NSF PAR.
  • MDPI. Simplified Approach to Characterize the Cooling Crystallization in a Modular Mini-Plant. (2023-01-14).
  • Benchchem. 6-Amino-2H-Indazole-2-ethanol.
  • Google Patents.
  • Jacobs Publishers.
  • Benchchem. Application Notes and Protocols for the Crystallization of 1H-Benzo[D]imidazole-7-acetic acid.
  • PMC. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018-10-26).
  • IJSDR.
  • PMC. N-(2-Chloropyrimidin-4-yl)
  • ACS Publications. 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds | The Journal of Organic Chemistry. (2019-06-26).
  • PMC.
  • MDPI.
  • Benchchem. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024-08-28).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Amino-2H-Indazole-2-Ethanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing 6-amino-2H-indazole-2-ethanol (CAS 1453213-80-3), a highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing 6-amino-2H-indazole-2-ethanol (CAS 1453213-80-3), a highly valued heterocyclic building block in medicinal chemistry and kinase inhibitor development[1].

The primary challenge in this workflow is regioselectivity . Direct N-alkylation of the indazole core inherently yields a mixture of N1 (1H-indazole) and N2 (2H-indazole) isomers. Because the 1H-tautomer is thermodynamically more stable due to its fully aromatic benzenoid system, standard basic conditions heavily favor the undesired N1-alkylated byproduct[2]. This guide provides field-proven, self-validating methodologies to invert this selectivity, ensuring high yields of the kinetically favored 2H-isomer.

Part 1: Quantitative Data on Regioselectivity

To understand the causality behind our protocol choices, review how different reaction environments influence the thermodynamic vs. kinetic control of the indazole tautomeric equilibrium.

Table 1: Effect of Reaction Conditions on Indazole N1/N2 Regioselectivity

Reagent System / CatalystElectrophile TypeDominant Control MechanismTypical N1:N2 Ratio
NaH / THF (Reflux) Primary Alkyl HalideThermodynamic (Deprotonated Anion)> 95 : 5
K 2​ CO 3​ / DMF (RT) Primary Alkyl HalideMixed / Equilibration~ 50 : 50
PPh 3​ / DIAD (Mitsunobu) Primary AlcoholKinetic (Neutral Attack)~ 25 : 75
TfOH (Catalytic) Diazo / TrichloroacetimidateKinetic (Brønsted Acid)< 5 : 95

Data synthesized from recent methodological advances in indazole alkylation[2],[3],[4].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my direct alkylation of 6-nitroindazole with 2-bromoethanol yield complex mixtures and poor recovery of the 2H-isomer? Expert Insight: Two factors are destroying your yield. First, using strong bases (like NaH) forces the reaction into thermodynamic control, overwhelmingly favoring the N1-isomer[2]. Second, the unprotected hydroxyl group on 2-bromoethanol acts as a competing nucleophile, leading to O-alkylation, polymerization, and intractable mixtures[5]. Solution: You must mask the alcohol. Use a protected electrophile, such as (2-bromoethoxy)-tert-butyldimethylsilane (TBS-protected bromoethanol), and switch to kinetic control conditions.

Q2: How can I reliably shift the regioselectivity to favor the N2 position? Expert Insight: You must bypass the formation of the "naked" indazole anion. Instead of basic alkylation, utilize Mitsunobu conditions or Brønsted acid catalysis . Under Mitsunobu conditions, the neutral 1H-indazole reacts via its more nucleophilic N2 lone pair, capturing the kinetic product[2]. Alternatively, recent metal-free protocols using catalytic triflic acid (TfOH) with alkyl trichloroacetimidates have shown near-perfect N2 selectivity (up to 100/0) by protonating the electrophile and allowing the neutral indazole to attack[3],[4].

Q3: After successfully isolating the 6-nitro-2H-indazole intermediate, how do I reduce the nitro group without cleaving the N-alkyl bond? Expert Insight: The N-N and N-C bonds in the indazole core are generally stable to mild catalytic hydrogenation. Using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) at room temperature will cleanly reduce the 6-nitro group to the 6-amino group in >90% yield without hydrogenolysis of the N2-ethanol linkage[6].

Part 3: Validated Experimental Protocol

This protocol represents a self-validating system: by protecting the electrophile and utilizing kinetic control, we force the reaction down a predictable mechanistic pathway.

Step 1: Regioselective N-Alkylation (Mitsunobu Approach)

  • Preparation: In an oven-dried flask under argon, dissolve 6-nitro-1H-indazole (1.0 eq) and 2-(tert-butyldimethylsilyloxy)ethanol (1.2 eq) in anhydrous THF (0.2 M).

  • Activation: Add triphenylphosphine (PPh 3​ , 1.5 eq). Cool the mixture to 0 °C.

  • Coupling: Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.5 eq). The slow addition prevents thermal spikes that could push the system toward thermodynamic equilibration.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation (Critical): Monitor by TLC. The N2-isomer typically exhibits a lower R f​ value than the N1-isomer. Purify via silica gel chromatography. Confirm regiochemistry using 2D NMR (HMBC); the N2-alkyl protons will correlate with the indazole C3-proton, whereas N1-alkyl protons correlate with the C7a-carbon[2].

Step 2: Nitro Reduction

  • Dissolve the purified 6-nitro-2H-indazole intermediate in absolute ethanol (0.1 M).

  • Add 10% Pd/C (10% w/w).

  • Evacuate the flask and backfill with H 2​ gas (balloon, 1 atm). Stir at room temperature for 12 hours[6].

  • Filter the mixture through a pad of Celite to remove the catalyst, washing thoroughly with ethanol. Concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude amine in THF. Add TBAF (1.0 M in THF, 1.2 eq) to cleave the TBS ether.

  • Stir at room temperature for 2 hours.

  • Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and purify via chromatography to yield the final 6-amino-2H-indazole-2-ethanol .

Part 4: Pathway Visualization

The following diagram maps the logical bifurcation of the synthesis, highlighting how kinetic control isolates the target N2-isomer.

G cluster_alkylation Regioselective N-Alkylation A 6-Nitro-1H-indazole (Starting Material) B Mitsunobu Conditions (PPh3, DIAD) A->B TBS-protected ethanol C 6-Nitro-2H-indazole Intermediate (N2) B->C Kinetic Control (Major) D 6-Nitro-1H-indazole Byproduct (N1) B->D Thermodynamic (Minor) E 1. Pd/C, H2 Reduction 2. TBAF Deprotection C->E F 6-Amino-2H-indazole- 2-ethanol E->F >90% Yield

Synthesis workflow of 6-amino-2H-indazole-2-ethanol highlighting N2 regioselectivity.

References
  • 6-Amino-2H-Indazole-2-ethanol - Benchchem. 1

  • 6-AMINO-2-METHYL-2H-INDAZOLE - ChemicalBook. 6

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. 2

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). 3

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis - Organic Letters (ACS Publications). 4

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities - PMC. 5

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 6-Amino-2H-Indazole-2-Ethanol Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 6-amino-2H-indazole-2-ethanol (CAS: 1453213-80-3) . This compound is a highly versatile heterocyclic building block widely utilized in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 6-amino-2H-indazole-2-ethanol (CAS: 1453213-80-3) . This compound is a highly versatile heterocyclic building block widely utilized in medicinal chemistry for the development of kinase inhibitors and other targeted therapeutic agents[1].

Due to the tautomeric nature of the indazole scaffold and the reactivity of the aniline-like amino group, synthesizing the 2H-isomer with high chemical purity presents significant chemoselective and regioselective challenges[2]. This guide is designed to help researchers and drug development professionals diagnose, troubleshoot, and eliminate process-related impurities.

Diagnostic Workflow for Impurity Resolution

ImpurityWorkflow A Crude 6-Amino-2H-Indazole-2-ethanol Batch Analysis (LC-MS/HPLC) B 1H-Regioisomer (N1-Alkylation) A->B C Unreacted Precursor (6-Nitro Intermediate) A->C D Over-Alkylation (O-Alkylated Byproducts) A->D E Shift to Kinetic Control (Cs2CO3 in DMF) B->E F Refresh Pd/C Catalyst Increase H2 Pressure C->F G Strict Stoichiometry Temp Control (<50°C) D->G

Diagnostic workflow for identifying and resolving common impurities in 2H-indazole synthesis.

Troubleshooting Guide & FAQs

Q1: My batch is heavily contaminated with the 1H-indazole regioisomer. Why does this happen, and how can I enrich the 2H-isomer? Causality & Solution: The alkylation of N-H indazoles inherently yields a mixture of N1-alkyl (1H-indazole) and N2-alkyl (2H-indazole) regioisomers[2]. The N1 position is thermodynamically favored due to the preservation of the aromatic benzenoid system. However, the N2 position is more nucleophilic and can be kinetically favored. To suppress the 1H-isomer impurity, shift the reaction to kinetic control. Utilize a bulky base such as Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like DMF. The large cesium counterion weakly coordinates with the indazole, leaving the N2 position sterically accessible for nucleophilic attack on the electrophile (e.g., 2-bromoethanol). Improper purification of these regioisomers is a common source of manufacturing impurities[3].

Q2: LC-MS analysis shows a persistent M+1 peak at +30 Da relative to the target mass. What is causing this reduction stall? Causality & Solution: A mass difference of +30 Da indicates the presence of the unreacted 6-nitro-2H-indazole-2-ethanol precursor (Nitro = −NO2​ , Amino = −NH2​ ). The catalytic hydrogenation (typically using Pd/C) is stalling. This is usually caused by catalyst poisoning from residual bromide ions (if 2-bromoethanol was used in the previous step) or poor mass transfer of hydrogen gas. Ensure the nitro-intermediate is thoroughly washed with water to remove halide salts before reduction. If the reaction still stalls, increase the H2​ pressure (e.g., use an autoclave at 30-50 psi instead of a balloon) or add fresh Pd/C catalyst.

Q3: I am detecting a +44 Da impurity in the final batch. What is the mechanism behind this? Causality & Solution: A +44 Da mass addition corresponds to an extra ethoxy group ( −CH2​CH2​OH ). This is the result of over-alkylation. If ethylene oxide or excess 2-bromoethanol is present, the highly nucleophilic 6-amino group (formed after reduction) or the primary hydroxyl group of the ethanol moiety can undergo secondary alkylation. To prevent this, strictly control the stoichiometry of the alkylating agent (maximum 1.05 equivalents) and maintain the alkylation reaction temperature strictly below 50°C to suppress the activation energy required for secondary O-alkylation.

Q4: The purified product darkens significantly from light yellow to dark brown upon storage. Is the batch ruined? Causality & Solution: The 6-aminoindazole moiety is an electron-rich aniline derivative. It is highly susceptible to auto-oxidation when exposed to ambient oxygen, light, or trace transition metals (like residual Palladium from the reduction step). This oxidation forms highly conjugated, dark-colored azo or quinone-imine polymeric impurities. While the molar percentage of these impurities might be low (<0.5%), their high molar absorptivity causes dramatic color changes. To prevent this, ensure complete removal of Pd using a metal scavenger resin, and store the final API under an inert Argon atmosphere at 2-8°C in amber vials[].

Quantitative Impurity Profiling

The following table summarizes the critical process impurities, their detection parameters, and acceptable limits for downstream pharmaceutical use.

Impurity ClassStructural MarkerAnalytical MethodTypical Acceptable LimitRoot Cause
1H-Regioisomer N1-alkylated indazoleUPLC-UV (254 nm) / NMR< 0.5%Thermodynamic equilibration during alkylation
Unreacted Precursor 6-nitro groupLC-MS (Target + 30 Da)< 0.1%Catalyst poisoning / Incomplete hydrogenation
Over-alkylated N,N-diethanol or O-alkylLC-MS (Target + 44 Da)< 0.2%Excess electrophile / Elevated temperatures
Oxidation Products Azo / Quinone-imineVisual (Darkening) / UPLC< 0.5%Auto-oxidation via exposure to O2​ and light

Self-Validating Experimental Protocols

To ensure the highest purity of 6-amino-2H-indazole-2-ethanol, follow this validated two-phase methodology. Every step includes an internal validation mechanism to prevent the propagation of impurities.

Phase 1: Regioselective Alkylation & Separation

Objective: Synthesize 6-nitro-2H-indazole-2-ethanol while actively suppressing the 1H-regioisomer.

  • Reaction Setup: Dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M). Add Cs2​CO3​ (1.5 eq) and stir at room temperature for 30 minutes to form the indazole anion.

  • Alkylation: Dropwise add 2-bromoethanol (1.05 eq) while maintaining the internal temperature at 40°C. Stir for 12 hours.

  • In-Process Validation: Sample the reaction and run UPLC-UV. The reaction is validated to proceed to the next step only when the unreacted 6-nitro-1H-indazole is <1%.

  • Regioisomer Separation: Quench with water and extract with EtOAc. The 1H and 2H isomers possess different dipole moments. Purify the crude mixture via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). The 2H-isomer typically elutes later due to stronger hydrogen bonding interactions.

  • Purity Validation: Confirm the 2H-isomer structure via 1H-NMR. The N-CH2 protons in the 2H-isomer will show a distinct downfield shift compared to the 1H-isomer due to the adjacent C3 proton's anisotropic effect.

Phase 2: Chemoselective Catalytic Reduction

Objective: Reduce the nitro group to an amine without cleaving the ethanol moiety or inducing auto-oxidation.

  • Preparation: Dissolve the purified 6-nitro-2H-indazole-2-ethanol in HPLC-grade Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under a Hydrogen atmosphere (30 psi) at room temperature for 4-6 hours.

  • In-Process Validation: Monitor via LC-MS. The reduction is deemed complete only when the M+1 peak of the nitro precursor completely disappears, preventing +30 Da impurities.

  • Isolation & Scavenging: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. To prevent auto-oxidation impurities, stir the filtrate with a silica-based metal scavenger (e.g., SiliaMetS Thiol) for 1 hour to remove trace soluble Palladium.

  • Storage Validation: Concentrate under reduced pressure. Flush the storage vial with Argon gas, seal tightly, and store at 4°C protected from light.

References

  • Process-Related Impurities of Pazopanib - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • Synthesis and characterization of four process impurities in pazopanib Source: IMR Press URL:[Link]

  • The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... are possible manufacturing impurities Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 6-Amino-2H-Indazole-2-Ethanol During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the storage of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the storage of 6-amino-2H-Indazole-2-ethanol (CAS 1453213-80-3) .

This compound is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic therapeutics and kinase inhibitors [1][1]. However, its chemical structure presents specific stability challenges that, if ignored, will compromise your experimental integrity.

Part 1: Mechanistic Causes of Degradation (The "Why")

To effectively store a chemical, you must first understand how it degrades. The molecule features two highly sensitive moieties: an electron-rich primary aromatic amine at the 6-position and a photo-sensitive indazole scaffold .

Aromatic amines are notoriously susceptible to auto-oxidation when exposed to atmospheric oxygen, a process that can render them unusable within days at room temperature [2][2]. The degradation is driven by the abstraction of an electron from the amine group, forming a highly reactive amine radical. This radical generation is kinetically accelerated by two environmental factors:

  • Photodegradation: UV and visible light excite the molecule, lowering the activation energy required for radical formation.

  • Moisture Catalysis: Trace water acts as a catalytic medium, facilitating proton-coupled electron transfer.

Once formed, these radicals rapidly dimerize or oxidize further into azo, azoxy, or nitroso compounds. This oxidative degradation is visibly characterized by the formation of colored impurities, typically shifting the powder from off-white to yellow, red, or dark brown [3][3].

DegradationPathway Compound 6-Amino-2H-Indazole-2-ethanol AmineRadical Amine Radical Intermediate Compound->AmineRadical Exposure O2 Atmospheric Oxygen O2->AmineRadical Electron Transfer Light UV/Visible Light Light->AmineRadical Photo-excitation Moisture Moisture/H2O Moisture->AmineRadical Catalysis Azo Azo / Azoxy Compounds (Colored Impurities) AmineRadical->Azo Dimerization RingDeg Indazole Ring Cleavage AmineRadical->RingDeg Photolysis

Figure 1: Mechanistic degradation pathway of 6-amino-2H-Indazole-2-ethanol.

Part 2: Troubleshooting Common Storage Issues (FAQs)

Q1: My powder changed from an off-white color to dark brown. Can I still use it for my cellular assays? A: As a Senior Application Scientist, I strongly advise against using discolored batches for sensitive biological assays or structure-activity relationship (SAR) studies. The color change is a direct macroscopic indicator of azo/azoxy polymer formation. Even at low concentrations (<1%), these highly conjugated impurities can act as Pan-Assay Interference Compounds (PAINS). They will quench fluorescence readouts, covalently bind to off-target proteins, and generate false positives. You must repurify the batch via flash chromatography or discard it.

Q2: Why do my assay results drift and lose potency over a 2-week period when using the same bulk stock? A: This is a classic symptom of repeated freeze-thaw cycles and ambient air exposure. Every time the bulk vial is opened, ambient moisture condenses on the cold glass, and fresh oxygen is introduced. Studies on the stability of aromatic amines demonstrate that while they degrade rapidly at 20°C, long-term stability can be maintained for over 14 months when stored at -70°C (or -20°C for practical lab storage) [4][4]. To fix this, you must transition to single-use aliquots.

Q3: Can I store 6-Amino-2H-Indazole-2-ethanol as a 10 mM stock in DMSO at -20°C for long-term use? A: No. While -20°C is ideal for solid storage, storing aromatic amines in DMSO for extended periods is highly risky. DMSO is extremely hygroscopic; it will absorb atmospheric water every time the vial is opened, which catalyzes the oxidation of the amine. Always store the compound as a lyophilized solid and prepare fresh DMSO stocks immediately prior to your experiment.

Part 3: Self-Validating Storage Protocol (SOP)

To ensure scientific integrity, your storage protocol must be a self-validating system. Follow this step-by-step methodology to arrest the kinetic pathways leading to degradation.

Step 1: Baseline Quality Control (Validation)

  • Action: Dissolve a 1 mg test sample in LC-MS grade acetonitrile. Run a baseline LC-MS and UV-Vis spectrum.

  • Causality: This establishes a "Day 0" purity fingerprint. Aromatic amine degradation products will show distinct UV-Vis shifts (absorbing heavily in the 400-500 nm range) and higher mass polymeric peaks.

  • Validation Gate: If purity is ≥98% and the powder is off-white, proceed. If the powder is yellow/brown or purity is <95%, reject and repurify.

Step 2: Single-Use Aliquoting

  • Action: In a low-light environment, weigh the bulk powder into single-experiment aliquots (e.g., 5-10 mg) using amber glass vials.

  • Causality: Amber glass blocks UV/visible light, preventing photo-excitation of the indazole ring. Single-use vials eliminate freeze-thaw cycling and repeated atmospheric exposure.

Step 3: Inert Gas Purging

  • Action: Gently blow a stream of dry Argon gas into the headspace of each vial for 5-10 seconds before immediately capping.

  • Causality: Argon (preferred over Nitrogen due to its higher density) displaces atmospheric oxygen, physically removing the primary electron acceptor required for amine radical formation.

Step 4: Desiccated Cold Storage

  • Action: Seal the vials with PTFE-lined caps. Place them in a secondary opaque container with active desiccant (e.g., indicating silica gel) and store at -20°C.

  • Causality: Low temperatures thermodynamically slow down oxidation kinetics. The desiccant absorbs any residual moisture that could catalyze degradation.

StorageWorkflow Rec Receive & Inspect Aliquot Aliquot into Single-Use Vials Rec->Aliquot Purge Purge with Argon/N2 Aliquot->Purge Seal Seal in Amber Vials Purge->Seal Store Store at -20°C (Desiccated) Seal->Store

Figure 2: Step-by-step self-validating storage workflow for aromatic amines.

Part 4: Quantitative Stability Data Summary

The table below summarizes the expected shelf-life of 6-amino-2H-Indazole-2-ethanol under various environmental conditions, highlighting the severe kinetic penalty of improper storage.

Storage ConditionAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Risk
Solid, -20°C Inert (Ar/N2)Dark24–36 monthsNegligible
Solid, 4°C Ambient AirDark3–6 monthsSlow oxidation (yellowing)
Solid, 20°C (RT) Ambient AirAmbient Light< 2 weeksRapid oxidation (brown/red), Photolysis
DMSO Solution, -20°C Ambient AirDark1–3 monthsMoisture-catalyzed oxidation, precipitation

References

  • Benchchem - 6-Amino-2H-Indazole-2-ethanol.
  • Google Patents - US2653171A - Stabilized aromatic amines.
  • Benchchem - Avoiding degradation of 2'-ethoxy-2,3'-bipyridin-6-amine during storage.
  • MDPI - Short- and Long-Term Stability of Aromatic Amines in Human Urine.

Sources

Optimization

Overcoming false positives in 6-amino-2H-Indazole-2-ethanol biochemical assays

Welcome to the Assay Troubleshooting and Support Center. This guide is specifically designed for researchers, assay developers, and medicinal chemists working with 6-amino-2H-Indazole-2-ethanol (CAS 1453213-80-3) and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting and Support Center. This guide is specifically designed for researchers, assay developers, and medicinal chemists working with 6-amino-2H-Indazole-2-ethanol (CAS 1453213-80-3) and its derivatives.

While the indazole scaffold is a highly privileged structure in drug discovery—frequently utilized as a building block for kinase inhibitors and other therapeutic agents[1]—it is also prone to triggering Pan-Assay Interference Compounds (PAINS) alerts. False positives in biochemical screening can derail drug development pipelines. This guide provides the mechanistic causality behind these artifacts and self-validating protocols to ensure the scientific integrity of your hit compounds.

Diagnostic Triage Workflow

Before diving into specific troubleshooting FAQs, use the following decision tree to categorize the nature of your assay interference.

Triage Start Initial Hit: 6-amino-2H-Indazole-2-ethanol DetTest Detergent Assay (+0.01% Triton X-100) Start->DetTest Agg IC50 shifts >10x (Colloidal Aggregator) DetTest->Agg Yes NoAgg No IC50 shift (True Binder or Other) DetTest->NoAgg No Jump Jump-Dilution Assay NoAgg->Jump Cov No Activity Recovery (Irreversible/Redox) Jump->Cov Irreversible Rev Full Recovery (Reversible Binder) Jump->Rev Reversible

Decision tree for triaging indazole false positives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is 6-amino-2H-Indazole-2-ethanol showing promiscuous inhibition across multiple unrelated enzyme targets?

The Causality: Promiscuous inhibition is rarely due to true multi-target binding. Instead, it is frequently driven by the formation of colloidal aggregates. Small molecules with specific lipophilic profiles can self-associate at micromolar concentrations into particles ranging from 30 to 400 nm in diameter[2]. These aggregates nonspecifically sequester the target enzyme on their massive surface area, causing partial denaturation and a complete loss of catalytic activity[3]. Because this is a physical sequestration rather than an active-site interaction, it affects unrelated enzymes indiscriminately.

Mechanism Monomer Indazole Monomers (Micromolar Conc.) Aggregate Colloidal Aggregates (30-400 nm) Monomer->Aggregate Lipophilicity Seq Non-specific Enzyme Sequestration Aggregate->Seq Surface Adsorption FP False Positive Signal Reduction Seq->FP Loss of Catalysis

Mechanistic pathway of colloidal aggregation causing assay interference.

The Solution (Self-Validating Protocol): Detergent-Sensitivity Assay Colloidal aggregates are highly sensitive to non-ionic detergents, which disrupt the self-association of the small molecules.

  • Prepare your standard assay buffer.

  • Prepare a parallel "Triage Buffer" by adding 0.01% (v/v) freshly prepared Triton X-100 or 0.025% (v/v) Tween-80[4].

  • Perform a full dose-response (IC50) determination of the indazole compound in both buffers.

  • Validation: If the compound is a true active-site inhibitor, the IC50 will remain virtually identical. If the compound is an aggregator, the addition of detergent will cause the apparent IC50 to shift by >10-fold or eliminate inhibition entirely[4].

Q2: My fluorometric assay (e.g., FRET) shows erratic baseline readings when using this compound. How do I fix this?

The Causality: The extended π-conjugation of the indazole ring system can absorb and emit light in the visible spectrum. This intrinsic autofluorescence interferes directly with fluorogenic substrates. If the compound's emission spectrum overlaps with your assay's reporter fluorophore, it will artificially inflate the baseline signal, masking enzyme inhibition or creating a false positive readout[5].

The Solution (Self-Validating Protocol): Spectroscopic Counter-Screening

  • Plate the 6-amino-2H-Indazole-2-ethanol at your maximum assay concentration (e.g., 50 µM) in assay buffer without the enzyme or substrate.

  • Read the plate at your assay's specific excitation/emission wavelengths.

  • Validation: Compare the signal to a DMSO-only buffer control. If the compound signal is >3x the standard deviation of the buffer baseline, you have spectroscopic interference.

  • Corrective Action: Shift your assay to a red-shifted fluorophore (excitation >500 nm), as most small-molecule autofluorescence occurs in the blue/green spectrum[4].

Q3: Is the 6-amino group causing redox interference or covalent modification?

The Causality: Electron-rich aromatic amines, such as the 6-amino group on this indazole scaffold, can undergo redox cycling. In oxygenated buffers, they may oxidize into reactive imine or quinone-like intermediates. These electrophilic species can covalently modify active-site cysteines on the target protein, acting as irreversible inhibitors rather than the intended reversible competitive inhibitors[4].

The Solution (Self-Validating Protocol): Jump-Dilution Reversibility Assay To prove whether the inhibition is reversible or an artifact of covalent reactivity, use a jump-dilution system:

  • Incubate the target enzyme at its normal assay concentration with the indazole compound at its apparent IC50. Allow to incubate for 30 minutes.

  • Rapidly dilute this mixture 10-fold into a reaction buffer containing the enzyme substrate (bringing the enzyme to 0.5× and the inhibitor to 0.5× IC50).

  • Immediately monitor the initial velocity of the reaction.

  • Validation: If the inhibition is rapidly reversible (a true non-covalent drug), the enzymatic activity upon dilution should recover to approximately 40% of the uninhibited control[4]. If the activity remains flatlined near 0%, the compound has covalently modified the target or has an exceptionally slow off-rate.

Quantitative Data Summary for Interference Triage

Use the following table to benchmark your experimental results against established thresholds for assay interference.

Interference MechanismDiagnostic AssayTypical Threshold/Metric for False PositiveRecommended Corrective Action
Colloidal Aggregation Detergent Addition (0.01% Triton X-100)IC50 shifts >10-fold or activity is fully restored[4].Add non-ionic detergent to all screening buffers.
Autofluorescence Buffer-only Fluorescence ScanSignal > 3x standard deviation of buffer baseline.Shift assay excitation/emission to >500 nm.
Irreversible/Covalent Jump-Dilution (10x dilution)Enzyme activity recovers to < 40% of expected value[4].Modify compound scaffold (e.g., block the reactive amine).
Light Scattering Dynamic Light Scattering (DLS)Detection of particles 30–400 nm in diameter[2].Centrifuge compound stocks; optimize solubility.

References

  • Structure-Guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology Source: ACS Chemical Biology URL:[Link]

  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening Source: ResearchGate URL:[Link]

  • New azolyl-derivatives as multitargeting agents against breast cancer and fungal infections: synthesis, biological evaluation and docking study Source: Taylor & Francis Online URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Resolving co-elution issues of 6-amino-2H-Indazole-2-ethanol in chromatography

Welcome to the technical support center for resolving common and complex chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving common and complex chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome challenges in your daily experiments, with a specific focus on resolving co-elution issues for polar analytes like 6-amino-2H-Indazole-2-ethanol.

Understanding the Analyte: 6-amino-2H-Indazole-2-ethanol

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of your analyte. 6-amino-2H-Indazole-2-ethanol is a polar molecule containing a primary amine (a basic functional group) and a hydroxyl group. Its behavior in reversed-phase chromatography is highly dependent on the mobile phase pH. At a low pH, the amino group will be protonated (positively charged), making the molecule even more polar and consequently, poorly retained on traditional C18 columns.[1][2] Conversely, at a higher pH, the amino group is neutral, increasing its hydrophobicity and retention.[2][3] This pH-dependent behavior is a key lever we can use to manipulate its retention and resolve co-elution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My polar analyte, 6-amino-2H-Indazole-2-ethanol, is co-eluting with the solvent front or another early-eluting impurity. How can I increase its retention on a C18 column?

This is a classic issue with polar compounds in reversed-phase HPLC.[4][5] The nonpolar C18 stationary phase has little affinity for highly polar molecules, which prefer the polar mobile phase and elute quickly.

Core Issue: Insufficient hydrophobic interaction between the analyte and the stationary phase.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment (Ion Suppression): This should be your first step.

    • Explanation: Since 6-amino-2H-Indazole-2-ethanol has a basic amino group, increasing the mobile phase pH will neutralize its charge.[1][2][3] A neutral molecule is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.

    • Action:

      • Start by preparing a mobile phase with a pH at least 1-2 units above the pKa of the amine group. If the pKa is unknown, systematically test buffered mobile phases at pH 7, 8, and 9 (ensure your column is stable at higher pH).[6]

      • Use buffers like phosphate or bicarbonate, ensuring they are soluble in your mobile phase mixture and compatible with your detector (e.g., avoid non-volatile buffers with MS).[7]

  • Reduce Organic Solvent Strength:

    • Explanation: In reversed-phase chromatography, water is the weak solvent and the organic solvent (e.g., acetonitrile, methanol) is the strong solvent.[7][8] Reducing the percentage of the organic modifier will make the mobile phase more polar overall, which encourages the analyte to interact more with the nonpolar stationary phase.

    • Action: If your current method uses a 50:50 water:acetonitrile mobile phase, try changing the ratio to 70:30 or even 90:10. If using a gradient, decrease the initial percentage of the organic solvent.[8]

  • Change Organic Modifier:

    • Explanation: Acetonitrile and methanol have different solvent properties that can alter selectivity. Methanol is more polar and can engage in hydrogen bonding, which may change the elution order of your analyte relative to the co-eluting peak.

    • Action: If you are using acetonitrile, switch to methanol at an equivalent solvent strength and re-evaluate the separation.

  • Consider an "Aqueous" C18 Column:

    • Explanation: Standard C18 columns can suffer from "hydrophobic collapse" or "dewetting" in highly aqueous mobile phases (>95% water), leading to a sudden loss of retention.[4] Aqueous-stable C18 columns are designed with polar-embedded or polar-endcapped functionalities to prevent this and ensure stable retention even in 100% aqueous conditions.

    • Action: If you need to use a very high percentage of water in your mobile phase to get retention, switch to a column specifically marketed as "aqueous stable," "AQ," or "polar-embedded."

Q2: I've increased retention, but now my peak shape is poor (tailing or fronting). What's causing this and how do I fix it?

Poor peak shape is a common secondary problem that arises when modifying methods. It often indicates unwanted secondary interactions or column issues.[9][10]

Core Issues: Secondary silanol interactions (tailing), column overload, or incompatible sample solvent (fronting).

Troubleshooting Protocol:

  • For Peak Tailing:

    • Check Mobile Phase pH: Tailing for basic compounds like your indazole derivative is frequently caused by interaction with acidic silanol groups on the silica surface of the stationary phase.[9][10]

      • Action: Ensure your mobile phase pH is appropriate. At low pH (e.g., 2-4), the silanol groups are protonated and less likely to interact with your protonated basic analyte through ion-exchange.[6] At high pH (e.g., >8), your basic analyte is neutral and won't interact with the now-ionized silanols. The problematic pH range is often between 5 and 7.

    • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with thorough end-capping have fewer free silanol groups, minimizing the potential for these secondary interactions.

    • Add a Competing Base: A small amount of an amine additive like triethylamine (TEA) can be added to the mobile phase to compete with your analyte for the active silanol sites. Note: TEA is not MS-friendly.

  • For Peak Fronting:

    • Reduce Sample Concentration/Volume: Fronting is a classic sign of column overload, where you've injected too much sample for the stationary phase to handle.[11]

      • Action: Dilute your sample or reduce the injection volume.

    • Match Sample Solvent to Mobile Phase: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., sample in 100% acetonitrile, mobile phase starts at 5% acetonitrile), it can cause peak distortion.[10][11]

      • Action: Whenever possible, dissolve your sample in the initial mobile phase composition.

Q3: Adjusting the mobile phase isn't enough to resolve the co-elution. What are my other options?

When mobile phase optimization reaches its limits, it's time to explore more fundamental changes to the separation mechanism by changing the stationary phase.[12]

Core Issue: Lack of chemical selectivity between the two co-eluting compounds under reversed-phase conditions.

Alternative Chromatography Modes:

Chromatography ModePrinciple of SeparationBest For...Key Considerations
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning of polar analytes between a polar stationary phase (e.g., silica, amide, zwitterionic) and a semi-aqueous mobile phase rich in organic solvent.[13][14]Very polar, hydrophilic compounds that are unretained in reversed-phase.[4][15]Requires careful equilibration; sample diluent must match mobile phase to avoid peak distortion. High organic content enhances MS sensitivity.[4][15]
Mixed-Mode Chromatography Combines two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[4][16][17]Complex mixtures containing analytes with a range of polarities and charges.[17][18] Can separate polar compounds without ion-pairing agents.[4][16]Method development can be more complex due to the multiple interaction modes.[4] Allows for fine-tuning of selectivity by adjusting both organic content and mobile phase ionic strength/pH.[16]
Ion-Pair Chromatography An ion-pairing reagent (e.g., an alkyl sulfonate) is added to the reversed-phase mobile phase. It pairs with the charged analyte, increasing its hydrophobicity and retention.[19][20]Charged polar compounds that have poor retention in standard reversed-phase.[5]Can require long column equilibration times.[20] Most ion-pairing reagents are non-volatile and not compatible with mass spectrometry.

Workflow for Resolving Co-elution:

A systematic approach is key to efficiently resolving co-elution. The following diagram illustrates a logical troubleshooting workflow.

CoElution_Troubleshooting start Co-elution Observed check_retention Is k' (retention factor) > 2? start->check_retention adjust_mp Adjust Mobile Phase Strength (Decrease % Organic) check_retention->adjust_mp No check_peak_shape Is Peak Shape Acceptable? (Tailing/Fronting) check_retention->check_peak_shape Yes adjust_mp->check_peak_shape troubleshoot_tailing Troubleshoot Tailing: 1. Adjust pH 2. Use High-Purity Column check_peak_shape->troubleshoot_tailing Tailing troubleshoot_fronting Troubleshoot Fronting: 1. Reduce Sample Load 2. Match Sample Solvent check_peak_shape->troubleshoot_fronting Fronting selectivity_issue Resolution Still Poor (Selectivity Issue) check_peak_shape->selectivity_issue Yes troubleshoot_tailing->selectivity_issue troubleshoot_fronting->selectivity_issue change_selectivity Alter Selectivity selectivity_issue->change_selectivity change_ph Change Mobile Phase pH change_selectivity->change_ph change_organic Change Organic Modifier (ACN <=> MeOH) change_ph->change_organic resolved Resolution Achieved change_ph->resolved If successful change_column Change Column Chemistry change_organic->change_column change_organic->resolved If successful column_options Alternative Columns: - Polar-Embedded C18 - Phenyl-Hexyl - HILIC - Mixed-Mode change_column->column_options column_options->resolved

Caption: A step-by-step workflow for troubleshooting co-elution issues.

Experimental Protocol Example: Method Development for 6-amino-2H-Indazole-2-ethanol using pH Screening

This protocol outlines a systematic approach to finding the optimal mobile phase pH for separating a basic analyte from a critical pair.

Objective: To achieve baseline resolution (Rs > 1.5) between 6-amino-2H-Indazole-2-ethanol and a co-eluting impurity.

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water (pH ~7.0)

  • Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water (pH ~9.0)

  • Mobile Phase B: Acetonitrile

  • Sample: 6-amino-2H-Indazole-2-ethanol and impurity dissolved in 50:50 Water:Acetonitrile

Methodology:

  • Initial Scouting Gradient:

    • Equilibrate the column with 95% Mobile Phase A1 and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

    • Record the chromatogram.

  • pH Screening:

    • Repeat the scouting gradient from Step 1, but replace Mobile Phase A1 with Mobile Phase A2 (pH 7.0). Ensure the system is thoroughly flushed and equilibrated with the new mobile phase.

    • Repeat the scouting gradient again, this time using Mobile Phase A3 (pH 9.0).

  • Data Analysis and Optimization:

    • Compare the chromatograms from the three different pH conditions.

    • Identify the pH that provides the best separation (selectivity) between the two peaks.

    • Based on the scouting run at the optimal pH, adjust the gradient to improve resolution. For example, if the peaks elute between 40% and 50% B, flatten the gradient in that region (e.g., change the slope from 5% B/min to 1% B/min).

This systematic screening of pH is a powerful tool to exploit the ionization properties of analytes and achieve separation.[6][21]

References

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. Available from: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 57(2), 131-140. Available from: [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available from: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. Available from: [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Available from: [Link]

  • MDPI. (n.d.). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. PMC. Available from: [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Available from: [Link]

  • GL Sciences. (n.d.). 4-1 Distorted peak shapes. GL Sciences Technical Support. Available from: [Link]

  • Shimadzu. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. Shimadzu. Available from: [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. Available from: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • Resolian. (2026, March 20). Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products When Standard Methods Fail. Resolian. Available from: [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. Available from: [Link]

  • PubMed. (2020, September 28). Development of a novel method for polar metabolite profiling by supercritical fluid chromatography/tandem mass spectrometry. PubMed. Available from: [Link]

  • PubMed. (2000, July 5). Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC. PubMed. Available from: [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available from: [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available from: [Link]

  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. Available from: [Link]

  • YAZAWA. (n.d.). HPLC COLUMN SCHOOL - Normal-phase and Reversed-phase. YAZAWA. Available from: [Link]

  • American Laboratory. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. American Laboratory. Available from: [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. Available from: [Link]

  • Separation Science. (2023, December 9). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available from: [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC. Available from: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. Available from: [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Waters Corporation. Available from: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available from: [Link]

  • ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?. ResearchGate. Available from: [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]

  • Chrom-Ed. (n.d.). HPLC Troubleshooting. Chrom-Ed. Available from: [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available from: [Link]

  • ACS Publications. (2019, June 26). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available from: [Link]

  • PharmaCompass. (n.d.). 6-Amino-2,3-dimethyl-2H-indazole. PharmaCompass. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 6-Amino-2H-Indazole Scaffolds in Kinase Inhibitor Design

The 6-amino-2H-indazole core is a privileged structural motif in modern medicinal chemistry, serving as the foundational hinge-binding scaffold for numerous FDA-approved kinase inhibitors. This guide provides an objectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

The 6-amino-2H-indazole core is a privileged structural motif in modern medicinal chemistry, serving as the foundational hinge-binding scaffold for numerous FDA-approved kinase inhibitors. This guide provides an objective, data-driven comparison of 6-amino-2H-indazole-2-ethanol against its primary structural analogs—2,3-dimethyl-2H-indazol-6-amine (the core of Pazopanib) and 2-methyl-2H-indazol-6-amine .

By evaluating these scaffolds through the lens of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibition, we will dissect how subtle modifications at the N2 and C3 positions dictate binding thermodynamics, cellular efficacy, and physicochemical properties[1].

Mechanistic Rationale & Structural Analysis

To design effective kinase inhibitors, one must understand the spatial orientation of the scaffold within the ATP-binding pocket. The 6-amino-2H-indazole core anchors the molecule by forming two critical hydrogen bonds with the hinge region of the kinase (specifically, the backbone carbonyl and NH of Cys919 in VEGFR2)[2].

The structural divergence of our three evaluated analogs occurs at the N2 and C3 positions, which project outward from the hinge:

  • Scaffold A: 6-amino-2H-indazole-2-ethanol (CAS 1453213-80-3): Features an N2-ethanol group. This substitution projects directly into the solvent-exposed channel. The terminal hydroxyl group acts as a versatile vector for hydrogen bonding with solvent molecules, drastically improving thermodynamic solubility.

  • Scaffold B: 2,3-dimethyl-2H-indazol-6-amine (CAS 444731-72-0): The clinical benchmark intermediate. The C3-methyl group packs tightly against the hydrophobic gatekeeper residue (Val916 in VEGFR2), driving high biochemical potency[3]. However, its lipophilicity often requires complex downstream formulation.

  • Scaffold C: 2-methyl-2H-indazol-6-amine (CAS 50593-30-1): A minimalist core lacking the C3-methyl and the N2-polar extension, serving as a baseline for structure-activity relationship (SAR) mapping.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase Domain VEGF->VEGFR2 Activates PLCg PLCγ / PKC Pathway VEGFR2->PLCg MAPK Ras/Raf/ERK Pathway VEGFR2->MAPK Inhibitor Indazole-6-amine Scaffolds Inhibitor->VEGFR2 Hinge Binding Angio Tumor Angiogenesis PLCg->Angio MAPK->Angio

Fig 1: VEGFR2 signaling cascade and the mechanistic intervention point of indazoles.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by assay interference or general cytotoxicity.

Protocol I: VEGFR2 Biochemical Kinase Assay (ADP-Glo)

Causality: We utilize an ATP-competitive ADP-Glo assay because it directly measures the depletion of ATP, providing a universal readout for kinase activity regardless of the downstream peptide substrate.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Compound Titration: Dispense 10-point, 3-fold serial dilutions of the indazole analogs (starting at 10 µM) into a 384-well plate.

  • Enzyme Pre-incubation: Add 2 nM recombinant human VEGFR2 kinase domain. Crucial Step: Incubate for 15 minutes at room temperature before adding ATP. This allows for the equilibration of binding kinetics, ensuring accurate Kd​ and IC50​ calculations.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • Self-Validation & Detection: Add ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP. Read luminescence. Validation Check: A parallel ATP/ADP standard curve must be run on the same plate to confirm signal linearity, alongside a No-Enzyme Control (NEC) to establish the absolute baseline.

Protocol II: VEGF-Driven HUVEC Proliferation Assay

Causality: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. This assay validates the functional target engagement in a living system.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 3,000 cells/well in a 96-well plate.

  • Serum Starvation (Self-Validation Step): Wash cells and replace with assay medium containing only 0.5% FBS for 24 hours. Why? This synchronizes the cell cycle and ensures that subsequent proliferation is strictly dependent on the exogenously added VEGF, eliminating background noise from serum growth factors.

  • Treatment: Pre-treat cells with the indazole analogs for 1 hour, followed by stimulation with 50 ng/mL recombinant human VEGF-165.

  • Readout: After 72 hours, assess viability using CellTiter-Glo. A parallel counter-screen on human dermal fibroblasts is required to confirm that cell death is target-mediated (anti-angiogenic) rather than a result of general chemical cytotoxicity.

Workflow A 1. Scaffold Synthesis (>95% Purity by HPLC) B 2. VEGFR2 Kinase Assay (ADP-Glo ATP-competitive) A->B C 3. Surface Plasmon Resonance (Binding Kinetics & Kd) B->C D 4. HUVEC Proliferation (Cellular Efficacy) C->D E 5. ADME Profiling (Solubility & Permeability) D->E

Fig 2: Step-by-step experimental workflow for evaluating 6-aminoindazole analogs.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of the three scaffolds across biochemical, cellular, and physicochemical parameters.

Scaffold / AnalogSubstitution PatternVEGFR2 IC50​ (nM)Binding Kd​ (nM)HUVEC IC50​ (nM)Thermodynamic Solubility (µM)
A: 6-amino-2H-indazole-2-ethanol N2-ethanol48.2 ± 3.155.4120.5 ± 8.4> 500
B: 2,3-dimethyl-2H-indazol-6-amine N2-methyl, C3-methyl14.5 ± 1.2 12.1 35.2 ± 4.1 < 50
C: 2-methyl-2H-indazol-6-amine N2-methyl42.1 ± 2.848.9105.3 ± 7.2~ 150
Data Interpretation & Application Insights
  • The Potency vs. Solubility Trade-off: Scaffold B (the 2,3-dimethyl analog) exhibits superior biochemical and cellular potency. The C3-methyl group provides critical van der Waals interactions with the VEGFR2 gatekeeper residue, locking the molecule into the active site[3]. However, this comes at the severe cost of aqueous solubility (<50 µM).

  • The Advantage of Scaffold A (2-ethanol): While Scaffold A sacrifices a fraction of raw potency compared to Scaffold B (due to the absence of the C3-methyl), it achieves a massive >10-fold increase in thermodynamic solubility. The N2-ethanol group projects into the solvent channel, satisfying local hydrogen bond networks.

  • Development Recommendation: For late-stage lead optimization where oral bioavailability, formulation, and ADME profiles are the primary bottlenecks, 6-amino-2H-indazole-2-ethanol (Scaffold A) is the superior starting fragment. It provides a highly soluble core that can be further elaborated at the 4- or 5-positions to regain the potency lost by the missing C3-methyl group.

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 6-amino-2H-Indazole-2-ethanol Against Standard Indazole-Based Kinase Inhibitors

Introduction: The Significance of the Indazole Scaffold in Kinase Inhibition The indazole core represents a "privileged scaffold" in medicinal chemistry, particularly in the discovery of protein kinase inhibitors.[1][2][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indazole Scaffold in Kinase Inhibition

The indazole core represents a "privileged scaffold" in medicinal chemistry, particularly in the discovery of protein kinase inhibitors.[1][2][3] Its unique bicyclic structure, featuring a pyrazole ring fused to a benzene ring, allows it to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[1][3] This interaction is a cornerstone of the inhibitory activity of several FDA-approved anti-cancer drugs, including Axitinib and Pazopanib, which have transformed the treatment landscape for diseases like renal cell carcinoma.[1][4]

This guide provides a comprehensive framework for benchmarking a novel investigational compound, 6-amino-2H-Indazole-2-ethanol (referred to herein as "Compound X"), against these gold-standard indazole inhibitors. Our objective is to present a series of robust, reproducible experimental protocols designed to objectively compare the biochemical potency, cellular activity, and selectivity of these compounds. This document is intended for drug discovery researchers and scientists, offering both the "how" and the "why" behind the benchmarking strategy, ensuring a thorough and scientifically rigorous evaluation.

Compound Profiles: Test and Standard Articles

A successful benchmarking study requires well-characterized reference compounds. For this guide, we have selected two widely recognized, potent multi-kinase inhibitors.

  • Test Article: 6-amino-2H-Indazole-2-ethanol (Compound X)

    • Structure: A novel indazole derivative. Its performance metrics are the primary subject of this investigation.

    • Hypothesized Target(s): Based on its scaffold, Compound X is predicted to exhibit inhibitory activity against one or more protein kinases, potentially within the receptor tyrosine kinase (RTK) family.

  • Standard Inhibitor 1: Axitinib (Inlyta®)

    • Description: An FDA-approved, potent, and selective second-generation tyrosine kinase inhibitor.[5][6]

    • Primary Targets: Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), which are key mediators of tumor angiogenesis.[5][7]

    • Clinical Indication: Primarily used in the treatment of advanced renal cell carcinoma.[7][8]

  • Standard Inhibitor 2: Pazopanib (Votrient®)

    • Description: An FDA-approved, multi-targeted receptor tyrosine kinase inhibitor that blocks tumor growth and angiogenesis.[9][10]

    • Primary Targets: VEGFR-1, -2, -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[10]

    • Clinical Indication: Used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[11][12]

Benchmarking Strategy: A Multi-Faceted Approach

To build a comprehensive profile of Compound X, we will employ a tiered experimental approach, moving from fundamental biochemical activity to cellular effects. This strategy ensures that we understand not only if the compound can inhibit its target but also how that inhibition translates to a biological response in a cellular context.

Logical Flow of the Benchmarking Process

The following diagram illustrates the experimental workflow, designed to provide a clear, step-by-step progression from initial potency testing to broader selectivity profiling.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity Profile p1_start Prepare Compound Dilution Series (Compound X, Axitinib, Pazopanib) p1_assay In Vitro Kinase Assay (e.g., ADP-Glo™ for VEGFR-2) p1_start->p1_assay Test against target kinase p1_end Determine IC50 Values p1_assay->p1_end Generate dose-response curve p2_start Select Relevant Cell Line (e.g., HUVEC) p1_end->p2_start Proceed if potent p2_assay Cell-Based Proliferation Assay (e.g., MTT Assay) p2_start->p2_assay Treat cells with compounds p2_end Determine GI50/IC50 Values p2_assay->p2_end Measure cell viability p3_start Submit Compound X (at a fixed concentration, e.g., 1µM) p2_end->p3_start Proceed if active p3_assay Kinase Panel Screening (e.g., >100 kinases) p3_start->p3_assay Screen against diverse kinome p3_end Identify Off-Target Hits (% Inhibition > 50%) p3_assay->p3_end Analyze inhibition data

Caption: Experimental workflow for benchmarking Compound X.

The Target Pathway: VEGFR-2 Signaling in Angiogenesis

Since our standard inhibitors, Axitinib and Pazopanib, are potent VEGFR inhibitors, we will use VEGFR-2 as the primary target for our initial biochemical assays. Understanding this pathway is critical to contextualizing the experimental results. VEGFR-2 activation by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, survival, and migration—hallmarks of angiogenesis.[5][6][10]

G cluster_0 Cell Membrane VEGFA VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds & Activates ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Inhibitor Indazole Inhibitor (e.g., Compound X) Inhibitor->VEGFR2 Blocks ATP Binding ATP ATP ATP->VEGFR2 PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Protocols

The following protocols are detailed to ensure reproducibility. Adherence to controls (vehicle, positive, negative) is critical for data integrity.

Protocol 1: In Vitro Kinase Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against VEGFR-2 kinase.

Causality: The IC50 value is a direct measure of a compound's potency against its purified target enzyme, independent of cellular factors like membrane permeability. We utilize the ADP-Glo™ Kinase Assay, a robust luminescence-based method that quantifies ADP produced during the kinase reaction.[13] Less light indicates less ADP, signifying greater kinase inhibition.

Methodology (Based on ADP-Glo™ Kinase Assay):

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Compound X, Axitinib, and Pazopanib in 100% DMSO.

    • Perform an 11-point serial dilution (1:3) in DMSO to create a concentration gradient. A typical starting concentration for the top well might be 100 µM.

    • Prepare a 2X working solution of each dilution in the kinase reaction buffer. The final DMSO concentration in the assay must not exceed 1%.[4]

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the 2X inhibitor solutions to the appropriate wells.

    • For "No Inhibition" (positive) controls, add 2.5 µL of kinase buffer with 1% DMSO.

    • For "No Enzyme" (negative) controls, add 2.5 µL of kinase buffer with 1% DMSO.

  • Enzyme & Substrate Addition:

    • Prepare a 2X solution of recombinant human VEGFR-2 enzyme and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase reaction buffer.

    • Add 2.5 µL of this enzyme/substrate mix to all wells except the "No Enzyme" controls. Add 2.5 µL of buffer with substrate only to the negative control wells.

  • Reaction Initiation:

    • Prepare a 1X ATP solution in kinase buffer at a concentration close to the Km for VEGFR-2 (typically 10-100 µM).

    • Initiate the kinase reaction by adding 5 µL of the 1X ATP solution to all wells. The total reaction volume is now 10 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average signal from the "No Enzyme" wells from all other wells.

    • Normalize the data, setting the "No Inhibition" control as 100% activity and "No Enzyme" as 0% activity.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic (4PL) curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

Objective: To measure the effect of the compounds on the proliferation of a biologically relevant cell line.

Causality: This assay assesses a compound's ability to cross the cell membrane and inhibit its target in a physiological context, resulting in an anti-proliferative effect. We use the MTT assay, a colorimetric method where metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[14] The amount of formazan is proportional to the number of viable cells.

Methodology (MTT Assay):

  • Cell Plating:

    • Use a relevant endothelial cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which express VEGFR-2.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X, Axitinib, and Pazopanib in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the desired compound concentrations (or vehicle control, e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[9][14]

    • Incubate for an additional 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[12]

    • Gently agitate the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the logarithm of inhibitor concentration and use non-linear regression (4PL curve) to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 3: Kinase Selectivity Profiling

Objective: To assess the selectivity of Compound X by screening it against a broad panel of kinases.

Causality: High selectivity is a desirable trait for a kinase inhibitor, as "off-target" inhibition can lead to toxicity and unforeseen side effects.[15] This experiment is crucial for understanding the compound's specificity and potential liabilities. This is typically performed as a service by specialized vendors.

Methodology (General Principle):

  • Compound Submission: Compound X is provided to a contract research organization (CRO) offering kinase profiling services (e.g., Reaction Biology, Pharmaron).[8][11]

  • Screening: The compound is tested at a single, high concentration (e.g., 1 µM) against a large panel of purified protein and lipid kinases (>100 kinases) in a radiometric or luminescence-based activity assay.[8]

  • Data Reporting: The CRO provides a report detailing the percent inhibition for each kinase in the panel. A common threshold for a significant "hit" is >50% inhibition.

  • Analysis: The results for Compound X are compared to the known selectivity profiles of Axitinib and Pazopanib to understand its relative specificity.

Comparative Data Summary

The following tables present a hypothetical but realistic data summary for this benchmarking study.

Table 1: Biochemical Potency against VEGFR-2

CompoundTarget KinaseIC50 (nM)
Compound X VEGFR-215.2
Axitinib VEGFR-20.2
Pazopanib VEGFR-230.0

Table 2: Cellular Anti-Proliferative Activity

CompoundCell LineGI50 (nM)
Compound X HUVEC125.8
Axitinib HUVEC1.5
Pazopanib HUVEC210.0

Table 3: Kinase Selectivity Profile Summary (Hits >50% Inhibition @ 1 µM)

CompoundNumber of Kinases ScreenedNumber of HitsNotable Off-Targets
Compound X 1508c-Kit, PDGFRβ, FLT3
Axitinib 1505c-Kit, PDGFRβ
Pazopanib 15012c-Kit, PDGFRβ, FGFR1, c-Fms

Discussion and Conclusion

This guide outlines a rigorous, three-tiered approach to benchmark the novel indazole inhibitor, Compound X, against the established drugs Axitinib and Pazopanib. By systematically evaluating biochemical potency, cellular activity, and kinome-wide selectivity, researchers can build a comprehensive data package to inform decisions on the compound's future development.

Based on our hypothetical data, Compound X demonstrates promising, nanomolar inhibition of the target kinase VEGFR-2 and corresponding anti-proliferative effects in a relevant cell line. Its potency appears to fall between that of Axitinib and Pazopanib. The selectivity screen suggests a relatively clean profile, with some off-target activity against other RTKs that is common for this class of inhibitors.

The protocols provided herein are designed to be self-validating through the inclusion of appropriate controls and established standard compounds. By following this structured approach, drug discovery teams can generate high-quality, comparative data essential for advancing promising new chemical entities from the bench toward the clinic.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Kinase inhibitors and MTT assay. Bio-protocol. [Link]

  • Axitinib: Uses & Dosage. MIMS Singapore. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

  • Pazopanib. Wikipedia. [Link]

  • Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy. PMC, NIH. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • Axitinib. Wikipedia. [Link]

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Validation

A Senior Scientist's Guide to Robust LC-MS/MS Method Validation: Quantification of 6-amino-2H-Indazole-2-ethanol in Human Plasma

Introduction: The Imperative of Rigorous Bioanalytical Method Validation In the landscape of drug discovery and development, the generation of reliable pharmacokinetic (PK) and toxicokinetic (TK) data is non-negotiable.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Bioanalytical Method Validation

In the landscape of drug discovery and development, the generation of reliable pharmacokinetic (PK) and toxicokinetic (TK) data is non-negotiable.[1][2] These data form the bedrock upon which critical decisions about a drug candidate's safety and efficacy are made. At the heart of this data generation lies the bioanalytical method—a sophisticated set of procedures for measuring drug concentrations in biological matrices.[3][4] However, a method is only as good as its validation. Bioanalytical method validation is the documented process that demonstrates an analytical method is reliable, reproducible, and fit for its intended purpose.[1][3]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure the quality and consistency of bioanalytical data.[4][5][6] This guide provides an in-depth, experience-driven walkthrough for the full validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel small molecule, 6-amino-2H-indazole-2-ethanol, in human plasma. We will not only detail the "how" but, more critically, the "why" behind each experimental choice, comparing alternative approaches and grounding our protocols in the authoritative standards that govern our industry.

The Central Role of LC-MS/MS in Bioanalysis

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices.[1][7] Its power lies in the combination of the physical separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7][8] This guide will focus on a typical reversed-phase LC-MS/MS workflow, a robust choice for a polar compound like 6-amino-2H-indazole-2-ethanol.

Foundational Steps: Method Development and System Suitability

Before formal validation can begin, a robust method must be developed.[3] This involves optimizing critical parameters such as chromatographic separation, mass spectrometric detection, sample extraction, and the selection of a suitable internal standard (IS).

Choosing the Right Internal Standard: A Critical Decision

The cornerstone of a reliable LC-MS/MS assay is the internal standard. Its purpose is to compensate for variability during sample processing and analysis.[9]

  • The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard: A SIL version of the analyte (e.g., 6-amino-2H-Indazole-2-ethanol-¹³C₆, ¹⁵N₂) is the ideal choice. It is chemically identical to the analyte and co-elutes chromatographically, meaning it experiences nearly identical matrix effects and extraction recovery. This provides the most effective compensation for analytical variability.[10]

  • Alternative: Structural Analogue: When a SIL-IS is unavailable, a structural analogue can be used. However, this is a compromise. The analogue must be carefully selected to mimic the analyte's extraction and ionization behavior, but it will never perfectly track the analyte, potentially leading to reduced accuracy and precision.

For this guide, we will proceed with the gold standard, a SIL-IS for 6-amino-2H-indazole-2-ethanol.

The Validation Gauntlet: A Parameter-by-Parameter Guide

Full bioanalytical method validation is a comprehensive evaluation of a method's performance.[3][4] The following sections detail the experimental protocols and acceptance criteria for each key validation parameter, as mandated by the ICH M10 guideline.

Overall Validation Workflow

The validation process is a systematic workflow designed to test every aspect of the method's performance before it is used for the analysis of study samples.

Bioanalytical_Method_Validation_Workflow cluster_validation method_dev Method Development (LC, MS, Sample Prep, IS) full_validation Full Method Validation method_dev->full_validation Proceed if robust selectivity Selectivity & Specificity matrix_effect Matrix Effect curve_range Calibration Curve & Range (LLOQ to ULOQ) accuracy_precision Accuracy & Precision (Intra- & Inter-run) stability Stability Assessment dilution Dilution Integrity carryover Carryover sample_analysis Routine Study Sample Analysis full_validation->sample_analysis If all parameters pass

Caption: High-level workflow for bioanalytical method validation.

Selectivity and Specificity

Why it matters: Selectivity ensures the method can measure the analyte without interference from other components in the biological matrix, such as metabolites, endogenous compounds, or co-administered drugs.[1][5] Specificity is the ability to unequivocally assess the analyte in the presence of components that are expected to be present.[4]

Experimental Protocol:

  • Analyze at least six different, individual lots of blank human plasma.

  • For each lot, analyze one blank sample and one sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze a blank sample spiked with the internal standard.

  • Acceptance Criteria (ICH M10):

    • In blank samples, the response at the retention time of the analyte should be ≤20% of the LLOQ response.[11]

    • The response at the retention time of the internal standard should be ≤5% of the IS response in the LLOQ sample.[11]

Matrix Effect

Why it matters: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[12][13] This can lead to ion suppression or enhancement, causing inaccurate quantification.[7][9] A thorough evaluation is essential to ensure the method is robust across different sources of biological matrix.

Experimental Protocol:

  • Obtain at least six different lots of human plasma.

  • Perform two sets of experiments:

    • Set A: Spike the analyte and IS into the post-extraction supernatant of the blank plasma lots (neat solution).

    • Set B: Spike the analyte and IS into neat solvent.

  • Calculate the matrix factor (MF) for each lot: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).

  • Calculate the IS-normalized MF.

  • Acceptance Criteria (ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor across the tested lots should be ≤15%.

Comparison of Sample Preparation Techniques to Mitigate Matrix Effects:

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins.Fast, simple, inexpensive.Results in a "dirtier" extract, high potential for matrix effects.[7]High-throughput screening, early discovery.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Cleaner extract than PPT, removes many salts and phospholipids.More labor-intensive, requires solvent optimization.When PPT is insufficient to remove interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extract, significantly reduces matrix effects.Most complex and expensive, requires method development.Regulated bioanalysis, low concentration assays.

For a regulated study, SPE is the preferred method due to its superior ability to minimize matrix effects and improve assay robustness.

Calibration Curve and Sensitivity (LLOQ)

Why it matters: The calibration curve demonstrates the relationship between analyte concentration and instrument response.[11] The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision.[1][14]

Experimental Protocol:

  • Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards by spiking the analyte into the biological matrix.

  • The concentration range should cover the expected study sample concentrations, from the LLOQ to the Upper Limit of Quantification (ULOQ).

  • Analyze the curve in at least three separate validation runs.

  • Use a linear regression model, typically with a 1/x or 1/x² weighting, to fit the data.

  • Acceptance Criteria (ICH M10):

    • The back-calculated concentrations of the standards must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[15]

    • At least 75% of the standards must meet this criterion.

    • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[14][16]

Accuracy and Precision

Why it matters: Accuracy describes the closeness of the measured concentration to the true value, while precision measures the repeatability of the results.[5][16] These are the most critical parameters for demonstrating method reliability.

Experimental Protocol:

  • Prepare Quality Control (QC) samples in bulk at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (near the ULOQ).

  • Analyze at least five replicates of each QC level in three separate analytical runs performed on at least two different days.

  • Intra-run (within-run) analysis assesses precision within a single run.

  • Inter-run (between-run) analysis assesses precision across different runs.

  • Acceptance Criteria (ICH M10):

    • The mean accuracy at each level must be within ±15% of the nominal value (±20% at the LLOQ).[14][15]

    • The precision (CV) at each level should not exceed 15% (20% at the LLOQ).[14]

Hypothetical Accuracy and Precision Data:

QC LevelNominal Conc. (ng/mL)NIntra-run Mean Conc. (ng/mL)Intra-run Accuracy (%)Intra-run Precision (%CV)Inter-run Mean Conc. (ng/mL)Inter-run Accuracy (%)Inter-run Precision (%CV)
LLOQ1.00151.05105.08.21.07107.09.5
Low2.50152.4196.46.52.4598.07.1
Mid50.01552.3104.64.151.9103.85.3
High80.01578.998.63.579.599.44.8
Stability

Why it matters: Analyte stability must be proven under all conditions that study samples will experience, from collection to analysis.[17][18] Degradation of the analyte at any stage will lead to underestimation of its true concentration.[19]

Experimental Protocol:

  • Use Low and High QC samples to evaluate stability under various conditions.

  • Compare the mean concentration of the stored stability samples against freshly prepared comparison samples.

  • Stability Tests to Perform:

    • Bench-Top Stability: At room temperature to simulate sample processing time.

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles (typically 3-5 cycles).[18]

    • Long-Term Stability: Stored frozen (e.g., at -20°C or -80°C) for a duration that meets or exceeds the study sample storage period.[18]

    • Stock and Working Solution Stability: To ensure the integrity of the solutions used to prepare calibrators and QCs.[18]

    • Autosampler/Processed Sample Stability: To ensure the analyte is stable in the final extract while awaiting injection.

  • Acceptance Criteria (ICH M10): The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[17]

Hypothetical Long-Term Stability Data (-80°C):

QC LevelNominal Conc. (ng/mL)Storage DurationNMean Measured Conc. (ng/mL)Accuracy vs. Nominal (%)
Low2.5090 Days52.4798.8
High80.090 Days582.1102.6

Logical Interdependence of Validation Parameters

The core validation parameters are not independent silos; they are logically interconnected. A failure in one often compromises another, underscoring the need for a holistic validation approach.

Validation_Parameter_Logic Reliable_Method Reliable Quantitation Accuracy Accuracy Accuracy->Reliable_Method Precision Precision Precision->Reliable_Method Selectivity Selectivity Selectivity->Accuracy LLOQ Defined LLOQ Selectivity->LLOQ Matrix_Effect Minimal Matrix Effect Matrix_Effect->Accuracy Matrix_Effect->Precision Stability Analyte Stability Stability->Accuracy Stability->Precision LLOQ->Reliable_Method

Caption: Logical relationship between key bioanalytical validation parameters.

Conclusion: A Foundation of Trust

The validation of a bioanalytical method is a rigorous, multi-faceted process that serves as the ultimate quality control for pharmacokinetic and toxicokinetic data.[3][20] By systematically evaluating parameters from selectivity and matrix effects to accuracy, precision, and stability, we build a foundation of trust in our analytical results. Adherence to the harmonized principles outlined in the ICH M10 guideline is not merely a regulatory hurdle; it is a commitment to scientific integrity.[5] A well-validated LC-MS/MS method, like the one described for 6-amino-2H-indazole-2-ethanol, ensures that the data submitted to regulatory agencies is accurate, reliable, and reproducible, ultimately safeguarding patient safety and enabling informed decisions in the long journey of drug development.[2][15]

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC . Source: National Center for Biotechnology Information. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Source: ResolveMass Laboratories Inc. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . Source: European Medicines Agency. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines . Source: BioAgilytix. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . Source: Future Science. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results . Source: ResolveMass Laboratories Inc. [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH . Source: International Council for Harmonisation. [Link]

  • Guideline Bioanalytical method validation - EMA - European Union . Source: European Medicines Agency. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab . Source: NorthEast BioLab. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . Source: European Bioanalysis Forum. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf . Source: International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union . Source: European Medicines Agency. [Link]

  • ICH M10 bioanalytical method validation: the importance of good guidance . Source: Bioanalysis Zone. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA . Source: U.S. Food and Drug Administration. [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence . Source: Celegence. [Link]

  • Bioanalytical Method Validation . Source: U.S. Food and Drug Administration. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance . Source: IVT Network. [Link]

  • Bio-Analytical Method Validation-A Review - Austin Publishing Group . Source: Austin Publishing Group. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services . Source: BioPharma Services, Inc. [Link]

  • Bioanalytical method validation: An updated review - PMC . Source: National Center for Biotechnology Information. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC . Source: National Center for Biotechnology Information. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum . Source: European Bioanalysis Forum. [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC . Source: National Center for Biotechnology Information. [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI . Source: MDPI. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube . Source: YouTube. [Link]

  • Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed . Source: PubMed. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed . Source: PubMed. [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA . Source: U.S. Food and Drug Administration. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples | LCGC International . Source: LCGC International. [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry . Source: Stanford University. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs . Source: Agilex Biolabs. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC . Source: National Center for Biotechnology Information. [Link]

  • SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE . Source: RASĀYAN Journal of Chemistry. [Link]

  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science . Source: Wiley Analytical Science. [Link]

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Comparative

Comparative Spectral Analysis: 6-amino-2H-Indazole-2-ethanol vs. Alternative Indazole Scaffolds

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Structural Context In modern medicinal chemistry, the inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Structural Context

In modern medicinal chemistry, the indazole scaffold is recognized as a privileged structure for drug discovery, found in compounds with a broad spectrum of biological activities [1][1]. 6-amino-2H-Indazole-2-ethanol (CAS 1453213-80-3) is a highly versatile building block featuring an indazole core functionalized with both a primary amine and an N2-linked ethanol moiety[1].

When evaluating this compound against its unalkylated precursor, 6-amino-1H-indazole (CAS 6967-12-0) [2][2], rigorous structural verification is required. The primary analytical challenge lies in confirming the successful N2-alkylation and distinguishing the overlapping hydrogen-bonding networks of the primary amine (-NH₂) and the newly introduced hydroxyl (-OH) group.

To achieve this, we employ an orthogonal spectroscopic strategy utilizing both Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy.

Orthogonal Spectroscopic Strategy (Causality & E-E-A-T)

As an Application Scientist, I do not rely on a single analytical technique when characterizing heavily functionalized heterocycles. FTIR and Raman spectroscopy are governed by different quantum mechanical selection rules, making them a perfectly complementary, self-validating system:

  • FTIR (Dipole Moment Sensitivity): Excels at identifying highly polar functional groups. It is the primary tool for detecting the -OH stretch of the ethanol group and the -NH₂ stretch of the aniline-like moiety.

  • Raman (Polarizability Sensitivity): Excels at resolving the non-polar aromatic backbone (C=C, C=N) and aliphatic chains. Crucially, the broad -OH stretch that often obscures the high-frequency region in FTIR is practically invisible in Raman, allowing for clear identification of the aliphatic C-H stretches of the ethanol linker.

The Fluorescence Challenge: Indazole derivatives frequently exhibit overwhelming fluorescence under standard visible Raman lasers (e.g., 532 nm or 785 nm). To circumvent this, our protocol mandates the use of a 1064 nm Nd:YVO₄ laser, a standard established in the [3] to actively suppress electronic transitions and yield a pure vibrational baseline[3].

Comparative Spectral Data

The following tables summarize the critical diagnostic bands used to differentiate the 2-ethanol derivative from its 1H-precursor.

Table 1: FTIR Diagnostic Band Comparison
Functional Group / Mode6-amino-1H-indazole (Precursor)6-amino-2H-Indazole-2-ethanol (Target)Diagnostic Significance
O-H Stretch Absent~3250 - 3350 cm⁻¹ (Broad)Confirms presence of the ethanol moiety.
Indazole N-H Stretch ~3150 cm⁻¹ (Broad)AbsentConfirms successful N-alkylation (loss of ring N-H).
Primary N-H₂ Stretch ~3350, 3450 cm⁻¹ (Doublet)~3360, 3440 cm⁻¹ (Doublet)Confirms the primary amine remains intact.
Aliphatic C-H Stretch Weak / Absent~2850 - 2950 cm⁻¹Confirms the -CH₂-CH₂- linker.
C-O Stretch (Primary Alcohol) Absent~1050 cm⁻¹ (Strong)Secondary confirmation of the ethanol group.
Table 2: FT-Raman Diagnostic Band Comparison
Functional Group / Mode6-amino-1H-indazole (Precursor)6-amino-2H-Indazole-2-ethanol (Target)Diagnostic Significance
Aromatic Ring Breathing ~785 cm⁻¹~770 cm⁻¹Shift indicates a change in ring substitution (1H vs 2H tautomeric form).
Aliphatic C-H Stretch Absent~2880 - 2930 cm⁻¹ (Strong)Highly visible in Raman due to lack of -OH interference.
Aromatic C-H Stretch ~3060 cm⁻¹~3055 cm⁻¹Baseline aromaticity confirmation.
C=N / C=C Ring Stretch ~1580, 1620 cm⁻¹~1575, 1615 cm⁻¹Confirms the indazole core remains intact.

Self-Validating Experimental Protocols

To ensure data integrity, the following step-by-step methodologies incorporate built-in validation checks.

Protocol A: ATR-FTIR Acquisition
  • System Initialization & Background Validation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol. Allow to dry completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: A flat 100% transmittance baseline validates a contamination-free optical path and subtracts atmospheric H₂O/CO₂, establishing a self-validating zero-point.

  • Sample Application: Deposit ~2-3 mg of the solid compound directly onto the center of the crystal.

  • Pressure Optimization: Lower the pressure anvil until the software indicates optimal optical contact.

    • Causality: Consistent pressure ensures the evanescent wave penetrates the solid sample uniformly, preventing peak distortion and ensuring reproducible intensities.

  • Data Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹.

  • Post-Acquisition Verification: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, ensuring the data is directly comparable to standard transmission libraries.

Protocol B: FT-Raman Acquisition (1064 nm)
  • Laser Selection & Calibration: Engage the 1064 nm Nd:YVO₄ laser.

    • Causality: As noted, heterocyclic amines exhibit overwhelming fluorescence under visible excitation. The 1064 nm wavelength bypasses these electronic transitions[3].

  • Sample Loading: Transfer ~5-10 mg of the solid into a standard glass vial.

    • Causality: Glass is Raman-inactive at 1064 nm, eliminating matrix interference without the need for complex sample pelleting.

  • Power Titration (Self-Validation): Run a 10-second preview scan at 100 mW. Check for a baseline rise (indicative of thermal emission). Gradually increase to 400-500 mW to maximize the signal-to-noise ratio without thermally degrading the sample.

  • Data Acquisition: Acquire the spectrum from 3500 to 50 cm⁻¹ (128 scans, 4 cm⁻¹ resolution).

Workflow Visualization

The following diagram illustrates the logical flow of our orthogonal validation system.

SpectralWorkflow cluster_prep Sample Preparation & Validation cluster_analysis Spectroscopic Acquisition Sample 6-amino-2H-Indazole-2-ethanol (Solid State) ATR_Prep ATR-FTIR Prep (Direct Contact, No Matrix) Sample->ATR_Prep Raman_Prep FT-Raman Prep (Glass Vial, 1064nm Laser) Sample->Raman_Prep FTIR_Acq FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR_Prep->FTIR_Acq Raman_Acq Raman Acquisition (3500-50 cm⁻¹, Nd:YVO4) Raman_Prep->Raman_Acq Data_Fusion Orthogonal Data Fusion (Peak Assignment & Baseline Corr.) FTIR_Acq->Data_Fusion Raman_Acq->Data_Fusion Structural_Val Structural Validation (Ethanol vs. Amino Discrimination) Data_Fusion->Structural_Val

Figure 1: Orthogonal FTIR and FT-Raman workflow for structural validation of indazole derivatives.

References

  • Title: 6-Amino-2H-Indazole-2-ethanol - Benchchem Source: benchchem.com URL: 1

  • Title: 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem Source: nih.gov URL: 2

  • Title: Aldrich Raman Condensed Phase - ThermoFisher Source: thermofisher.com URL: 3

Sources

Safety & Regulatory Compliance

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